Product packaging for 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol(Cat. No.:CAS No. 58911-04-9)

2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol

Cat. No.: B1670104
CAS No.: 58911-04-9
M. Wt: 256.26 g/mol
InChI Key: VRRIYZJUSNMZMP-UHFFFAOYSA-N
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Description

Decarbamoylsaxitoxin is a pyrrolopurine that is 2,6-diiminodecahydropyrrolo[1,2-c]purine carrying an additional hydroxymethyl substituent at position 4 as well as two hydroxy substituents at position 10. A toxin that is isolated from marine dinoflagellates and cyanobacteria and is known to cause paralytic shellfish poisoning. It has a role as a marine metabolite, a neurotoxin, a toxin, a bacterial metabolite and a xenobiotic. It is a pyrrolopurine, a member of guanidines, a ketone hydrate, a primary alcohol, an alkaloid and a paralytic shellfish toxin.
Decarbamoylsaxitoxin has been reported in Brassica napus, Apis cerana, and Euglena gracilis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N6O3 B1670104 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol CAS No. 58911-04-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N6O3/c10-6-13-5-4(3-16)12-7(11)15-2-1-8(17,18)9(5,15)14-6/h4-5,16-18H,1-3H2,(H2,11,12)(H3,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRIYZJUSNMZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58911-04-9
Record name Decarbamoylsaxitoxin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038319
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Proposed Synthetic Route for 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of the specific molecule, 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol, has not been explicitly reported in the reviewed scientific literature. Therefore, this document presents a theoretical, multi-step synthetic pathway based on established organic chemistry principles and reactions reported for analogous heterocyclic systems. The proposed route is intended for an audience of trained research scientists and drug development professionals. All proposed experimental protocols are generalized and would require substantial optimization and characterization at each step.

Retrosynthetic Analysis and Proposed Forward Synthesis

A plausible retrosynthetic analysis of the target molecule suggests that it can be constructed from a suitably functionalized 2,6-diaminopurine derivative. The key transformations would involve the construction of the fused pyrrolidine ring, followed by functional group manipulations to install the hydroxymethyl and diol moieties.

The proposed forward synthesis commences with a commercially available or readily synthesized purine derivative, such as 2-amino-6-chloropurine. This starting material would undergo a series of reactions to build the pyrrolo[1,2-c]purine core, followed by functionalization to yield the target compound.

Proposed Synthetic Pathway

The proposed multi-step synthesis is outlined below. Each step is accompanied by a generalized experimental protocol.

Step 1: Synthesis of 2,6-Diaminopurine (Compound 2) from 2-Amino-6-chloropurine (Compound 1)

The initial step involves the conversion of 2-amino-6-chloropurine to 2,6-diaminopurine. This is a standard nucleophilic aromatic substitution reaction.

Generalized Experimental Protocol: 2-amino-6-chloropurine (1 equivalent) is heated in a sealed vessel with a solution of ammonia in a suitable solvent (e.g., methanol or ethanol) at a temperature ranging from 100-150°C for 12-24 hours. After cooling, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography to yield 2,6-diaminopurine.

Step 2: Alkylation of 2,6-Diaminopurine to form a Pyrrole Precursor (Compound 3)

To construct the pyrrole ring, the purine is first alkylated at the N9 position with a suitable 1,4-dicarbonyl precursor, such as a protected 4,4-dialkoxybutanal.

Generalized Experimental Protocol: To a solution of 2,6-diaminopurine (1 equivalent) in a polar aprotic solvent like DMF, a base such as potassium carbonate (2-3 equivalents) is added. The mixture is stirred at room temperature, followed by the addition of a suitable alkylating agent (e.g., 1-bromo-4,4-dimethoxybutane, 1.1 equivalents). The reaction is heated to 60-80°C for 8-12 hours. After completion, the reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is dried and concentrated to give the N9-alkylated product, which is used in the next step without further purification.

Step 3: Paal-Knorr Pyrrole Synthesis to form the Pyrrolo[1,2-c]purine Core (Compound 4)

The appended aldehyde precursor is deprotected under acidic conditions and subsequently cyclizes to form the pyrrole ring, yielding the core pyrrolo[1,2-c]purine structure.

Generalized Experimental Protocol: The crude product from the previous step is dissolved in an aqueous acidic solution (e.g., 1M HCl in THF) and stirred at room temperature for 4-6 hours to facilitate the deprotection of the acetal and subsequent intramolecular cyclization. The reaction mixture is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The product is purified by column chromatography.

Step 4: Introduction of the Hydroxymethyl Group (Compound 5)

A hydroxymethyl group can be introduced onto the pyrrole ring via a Vilsmeier-Haack formylation followed by reduction.

Generalized Experimental Protocol:

  • Formylation: To a solution of the pyrrolo[1,2-c]purine (1 equivalent) in DMF at 0°C, a Vilsmeier reagent (prepared from phosphorus oxychloride and DMF) is added dropwise. The reaction is stirred at room temperature for 2-4 hours. The mixture is then poured into ice water, neutralized, and the precipitated product is filtered and dried.

  • Reduction: The formylated product is dissolved in a suitable solvent (e.g., methanol/THF), and a reducing agent such as sodium borohydride (1.5-2 equivalents) is added portion-wise at 0°C. The reaction is stirred at room temperature for 1-2 hours. The reaction is quenched, and the product is extracted and purified.

Step 5: Dihydroxylation to Yield the Final Product (Compound 6)

The final step is the dihydroxylation of a double bond in the heterocyclic system to form the 10,10-diol. This can be achieved via syn-dihydroxylation using reagents like osmium tetroxide or cold, dilute potassium permanganate.[1][2]

Generalized Experimental Protocol: To a solution of the hydroxymethyl-pyrrolo[1,2-c]purine derivative (1 equivalent) in a solvent mixture (e.g., acetone/water), a catalytic amount of osmium tetroxide is added, followed by a co-oxidant such as N-methylmorpholine N-oxide (NMO) (1.2 equivalents). The reaction is stirred at room temperature for 12-24 hours. The reaction is then quenched with a solution of sodium sulfite. The product is extracted with an organic solvent and purified by column chromatography to yield the final diol.

Tabulated Summary of Proposed Reactions

StepReactionKey Reagents and ConditionsTypical Yields (Analogous Reactions)
1AminationNH3 in Methanol, 100-150°C70-90%
2N-Alkylation1-bromo-4,4-dimethoxybutane, K2CO3, DMF, 60-80°C50-70%
3Paal-Knorr Pyrrole SynthesisAqueous HCl, THF, Room Temperature60-80%
4aVilsmeier-Haack FormylationPOCl3, DMF, 0°C to Room Temperature70-85%
4bReduction of AldehydeNaBH4, Methanol/THF, 0°C to Room Temperature80-95%
5Syn-DihydroxylationOsO4 (cat.), NMO, Acetone/Water, Room Temperature60-80%

Visualization of the Proposed Synthetic Pathway

Synthetic_Pathway cluster_start Starting Material cluster_step1 Step 1: Amination cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Paal-Knorr Cyclization cluster_step4 Step 4: Functionalization cluster_step5 Step 5: Dihydroxylation 2_amino_6_chloropurine 2-Amino-6-chloropurine (1) 2_6_diaminopurine 2,6-Diaminopurine (2) 2_amino_6_chloropurine->2_6_diaminopurine NH3/MeOH alkylated_purine N9-Alkylated Purine (3) 2_6_diaminopurine->alkylated_purine Br-(CH2)2-CH(OMe)2 K2CO3, DMF pyrrolo_purine Pyrrolo[1,2-c]purine Core (4) alkylated_purine->pyrrolo_purine H3O+ hydroxymethyl_derivative Hydroxymethyl Derivative (5) pyrrolo_purine->hydroxymethyl_derivative 1. POCl3, DMF 2. NaBH4 final_product Target Molecule (6) hydroxymethyl_derivative->final_product OsO4, NMO

Caption: Proposed synthetic pathway for the target molecule.

Conclusion

This technical guide outlines a plausible synthetic route to this compound. The proposed pathway employs well-established synthetic transformations for the construction of heterocyclic systems. It is important to reiterate that this is a theoretical pathway and would require significant experimental work to be realized. Each step would need careful optimization of reaction conditions, and rigorous characterization of all intermediates and the final product would be essential. This guide serves as a foundational blueprint for researchers and scientists in the field of medicinal chemistry and drug development who may be interested in the synthesis of novel purine analogues.

References

In-depth Technical Guide on 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol: Data Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases for information on "2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol" has yielded no specific data for this compound. This indicates that the molecule is likely a novel chemical entity that has not been synthesized or characterized, or it may be referred to by a different nomenclature not readily identifiable through standard chemical search methods.

Due to the absence of any published data, it is not possible to provide an in-depth technical guide, summarize its chemical properties, outline experimental protocols, or visualize any associated signaling pathways as requested. The creation of such a document would require foundational research and experimental data that are not currently available in the public domain.

Searches were extended to the core chemical scaffold, pyrrolo[1,2-c]purine, and related derivatives. While literature exists on the synthesis and properties of various purine and pyrrolopyrimidine analogs, this information is not directly transferable to the specific and complex structure of the requested molecule. Extrapolating data from structurally dissimilar compounds would be scientifically unsound and misleading.

Therefore, a technical guide or whitepaper on the chemical properties, experimental methodologies, and biological activity of this compound cannot be generated at this time. Further research, including de novo synthesis and characterization, would be required to elucidate the properties of this compound.

Spectroscopic data for 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: Spectroscopic Analysis of Novel Pyrrolo[1,2-c]purine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract: The synthesis of novel heterocyclic compounds, such as 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol, is a critical aspect of drug discovery and development. A thorough structural characterization using various spectroscopic techniques is paramount to confirm the identity, purity, and stereochemistry of these molecules. While specific spectroscopic data for this compound is not currently available in public spectroscopic databases, this guide provides a comprehensive overview of the standard experimental protocols and data analysis frameworks required for its characterization. This document serves as a methodological blueprint for researchers working on the synthesis and analysis of novel purine derivatives and related heterocyclic systems.

Introduction

The pyrrolo[1,2-c]purine scaffold is a significant pharmacophore due to its structural similarity to endogenous purines, suggesting potential interactions with a wide range of biological targets, including kinases and other enzymes involved in cellular signaling. The functionalization of this core, as seen in this compound, can lead to compounds with unique biological activities. Accurate and comprehensive spectroscopic analysis is the cornerstone of establishing the structure-activity relationships of such novel compounds. This guide outlines the standard methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for this class of molecules.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For a molecule such as this compound, both ¹H and ¹³C NMR would be essential.

2.1.1 Sample Preparation

  • Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is chosen. For polar compounds like the target molecule, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are common choices. The choice of solvent can affect the chemical shifts of labile protons (e.g., -OH, -NH₂).

  • Concentration: A sample concentration of 5-10 mg/mL is typically prepared.

  • Internal Standard: A small amount of a reference standard, such as Tetramethylsilane (TMS), is added to the solvent to calibrate the chemical shift scale to 0 ppm.

2.1.2 Data Acquisition

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • ¹H NMR: The experiment is run to determine the number of different types of protons, their chemical environments, and their neighboring protons. Key parameters include the number of scans, relaxation delay, and pulse width.

  • ¹³C NMR: This experiment identifies the number of different types of carbon atoms in the molecule. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

  • 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in assigning the complex proton and carbon signals and establishing connectivity within the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

2.2.1 Ionization Technique

For polar, non-volatile molecules like the target compound, soft ionization techniques are preferred to prevent fragmentation.

  • Electrospray Ionization (ESI): This is a common choice for polar molecules and is compatible with liquid chromatography.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): This technique is also suitable for non-volatile compounds.

2.2.2 Data Acquisition

  • High-Resolution Mass Spectrometry (HRMS): This is crucial for determining the exact molecular formula of the compound by providing highly accurate mass measurements.

  • Tandem Mass Spectrometry (MS/MS): This technique is used to fragment the parent ion and analyze the resulting fragment ions, which can provide valuable structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

2.3.1 Sample Preparation

  • Potassium Bromide (KBr) Pellet: A small amount of the solid sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet.[1]

  • Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal.[1] This method requires minimal sample preparation.

2.3.2 Data Acquisition

The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Data Presentation

The acquired spectroscopic data should be presented in a clear and organized manner. The following tables are examples of how the quantitative data for this compound would be summarized.

Table 1: Hypothetical ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
e.g., 7.85s1H-Purine H
e.g., 6.50br s2H--NH₂
e.g., 5.40t1H5.2-CH(OH)
e.g., 4.20d2H5.8-CH₂OH
...............

Table 2: Hypothetical ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
e.g., 156.0C=N
e.g., 151.5C-NH₂
e.g., 138.0Quaternary C
e.g., 90.5C(OH)₂
......

Table 3: Mass Spectrometry Data

TechniqueIonization ModeMass Found (m/z)Molecular FormulaCalculated Mass
HRMS-ESIPositivee.g., 285.1234 [M+H]⁺C₉H₁₄N₆O₄285.1237

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
e.g., 3400-3200Broad, StrongO-H, N-H stretching
e.g., 2950-2850MediumC-H stretching
e.g., 1650StrongC=N stretching
e.g., 1050StrongC-O stretching

Visualizations

Diagrams are essential for illustrating experimental workflows and hypothetical biological pathways.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Characterization synthesis Synthesis of Target Compound purification Purification (e.g., HPLC) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms ir IR Spectroscopy purification->ir data_processing Data Processing & Interpretation nmr->data_processing ms->data_processing ir->data_processing structure_elucidation Structure Elucidation data_processing->structure_elucidation

Caption: Experimental workflow for the synthesis and spectroscopic characterization of a novel compound.

Many purine derivatives are known to interact with kinase signaling pathways. The following diagram illustrates a generic kinase signaling cascade that could be investigated for a novel purine analog.

signaling_pathway receptor Receptor Tyrosine Kinase adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression transcription->gene_expression compound Pyrrolo[1,2-c]purine Derivative compound->raf Inhibition

Caption: A generic MAPK/ERK signaling pathway potentially modulated by a purine derivative inhibitor.

Conclusion

The structural elucidation of novel compounds like this compound is a meticulous process that relies on the synergistic use of multiple spectroscopic techniques. This guide provides a foundational set of experimental protocols and data representation standards for researchers in the field of medicinal chemistry and drug development. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for the advancement of new therapeutic agents.

References

In-depth Technical Guide: The Mechanism of Action of 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals no specific data regarding the mechanism of action, biological activity, or associated experimental protocols for the compound 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol.

Extensive searches of chemical and biological databases, including PubChem, and the broader scientific literature did not yield any publications detailing the synthesis, biological evaluation, or mechanism of action of this specific chemical entity. While the chemical name suggests a derivative of a pyrrolo-purine scaffold, a class of compounds known to exhibit a range of biological activities, no information is available for this particular substitution pattern.

Related compounds, such as pyrrolo[2,3-d]pyrimidines, have been investigated for their potential as inhibitors of de novo purine biosynthesis and as dihydrofolate reductase inhibitors. Additionally, other purine derivatives have been studied for their cytotoxic activities and potential as inhibitors of DNA biosynthesis. However, it is not scientifically sound to extrapolate these findings to the specific and structurally distinct compound .

Due to the absence of any experimental data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations of signaling pathways. Further research and publication in the peer-reviewed scientific literature would be required to elucidate the pharmacological properties of this compound.

In vitro stability of 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature, patent databases, and regulatory filings did not yield specific in vitro stability data for 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol. The following guide therefore provides a generalized framework and best-practice methodologies for assessing the in vitro stability of this and structurally related novel chemical entities. This document is intended to serve as a technical blueprint for researchers, scientists, and drug development professionals.

Introduction

The in vitro stability of a drug candidate is a critical parameter evaluated early in the drug discovery and development process. It provides essential insights into the compound's intrinsic chemical and metabolic liabilities, which can significantly influence its pharmacokinetic profile and subsequent clinical success. This guide outlines the fundamental experimental workflows, data presentation strategies, and potential degradation pathways for a novel pyrrolo[1,2-c]purine derivative, exemplified by this compound.

Experimental Workflow for In Vitro Stability Assessment

A typical workflow for assessing the in vitro stability of a novel compound is a multi-step process that begins with simple solution stability and progresses to more complex biological matrices. The following diagram illustrates this general experimental pipeline.

cluster_0 Phase 1: Physicochemical Stability cluster_1 Phase 2: Metabolic Stability cluster_2 Phase 3: Forced Degradation cluster_3 Analysis A Compound Stock Solution in DMSO B Solution Stability (Aqueous Buffers) A->B E Liver Microsomes (Human, Rat, Mouse) A->E F Hepatocytes (Suspension or Plated) A->F G Plasma Stability (Human, Rat, Mouse) A->G H Acid Hydrolysis (e.g., 0.1M HCl) A->H I Base Hydrolysis (e.g., 0.1M NaOH) A->I J Oxidative Stress (e.g., 3% H2O2) A->J K Photostability (ICH Q1B Guidelines) A->K C pH Profiling (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0) B->C D Temperature Stress (e.g., 4°C, 25°C, 40°C) B->D L LC-MS/MS Analysis (Quantification of Parent Compound) C->L D->L E->L F->L G->L H->L I->L J->L K->L M Data Interpretation (Half-life, Intrinsic Clearance) L->M N Degradant Identification (High-Resolution MS) L->N

Caption: General experimental workflow for in vitro stability assessment.

Data Presentation: Summarized Quantitative Data

Clear and concise presentation of quantitative data is crucial for comparative analysis. The following tables provide templates for summarizing stability data.

Table 1: Aqueous Buffer Stability of this compound

pHTemperature (°C)Incubation Time (h)% Remaining (Mean ± SD)Half-life (t½, h)
1.2370, 1, 2, 4, 8, 24
7.4370, 1, 2, 4, 8, 24
9.0370, 1, 2, 4, 8, 24

Table 2: Metabolic Stability in Liver Microsomes

SpeciesMicrosomal Protein (mg/mL)Incubation Time (min)% Remaining (Mean ± SD)Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Human0.50, 5, 15, 30, 60
Rat0.50, 5, 15, 30, 60
Mouse0.50, 5, 15, 30, 60

Table 3: Forced Degradation Summary

ConditionStress LevelIncubation Time (h)% DegradationNumber of Degradants Detected
Acidic Hydrolysis0.1 M HCl, 60°C2, 8, 24
Basic Hydrolysis0.1 M NaOH, 60°C2, 8, 24
Oxidative Degradation3% H₂O₂, RT2, 8, 24
Photolytic DegradationICH Q1B Option 2 (Xenon Lamp)1.2 million lux hours

Hypothesized Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized. The diol functionality may be susceptible to dehydration, while the purine core could undergo oxidation or hydrolysis under harsh conditions.

cluster_main Potential Degradation Pathways cluster_pathways Potential Degradation Pathways Parent Parent Compound This compound Oxidation Oxidation Product (e.g., N-oxide) Parent->Oxidation Oxidative Stress (H₂O₂) Hydrolysis Hydrolysis Product (e.g., ring opening) Parent->Hydrolysis Acid/Base Hydrolysis (HCl/NaOH) Dehydration Dehydration Product (loss of H2O from diol) Parent->Dehydration Thermal/Acidic Stress

Caption: Hypothesized degradation pathways for the target compound.

Experimental Protocols

Detailed and reproducible protocols are fundamental to robust stability assessment.

Protocol 1: Aqueous Buffer Stability

  • Preparation of Buffers: Prepare buffers at various pH values (e.g., 1.2, 7.4, 9.0) using standard reagents (e.g., HCl/KCl for pH 1.2, phosphate buffer for pH 7.4, borate buffer for pH 9.0).

  • Compound Spiking: Prepare a 1 mg/mL stock solution of the test compound in DMSO. Dilute this stock into each buffer to a final concentration of 10 µM. The final DMSO concentration should be ≤ 1%.

  • Incubation: Aliquot the solutions into vials and incubate at specified temperatures (e.g., 37°C).

  • Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot and quench the reaction by mixing with an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate any salts and analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining.

Protocol 2: Liver Microsomal Stability

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Pre-warm the microsomal suspension at 37°C for 5 minutes.

  • Initiation of Reaction: Add the test compound (final concentration 1 µM) to the microsomal suspension. Split the mixture into two sets: one for the non-P450-dependent reaction (without NADPH) and one for the P450-dependent reaction. To the latter, add an NADPH-regenerating system.

  • Incubation and Sampling: Incubate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot and quench the reaction with cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS. The disappearance of the parent compound over time is used to calculate the half-life and intrinsic clearance.

Protocol 3: Forced Degradation

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Photostability: Expose the solid compound and a solution to light as per ICH Q1B guidelines.

  • Sampling and Neutralization: At various time points, withdraw samples. For acid and base hydrolysis, neutralize the sample before analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method with UV and/or MS detection to quantify the parent compound and detect the formation of degradants.

Conclusion

While specific stability data for this compound is not currently available, this guide provides a robust framework for its systematic evaluation. By following these established protocols for assessing physicochemical and metabolic stability, and for identifying potential degradation pathways, researchers can generate the critical data necessary to advance promising new chemical entities through the drug development pipeline.

In-depth Technical Guide: Solubility of 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Solubility Profile of 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol

Executive Summary

This technical guide addresses the solubility of the novel purine derivative, this compound. A comprehensive search of available scientific literature and chemical databases was conducted to ascertain its solubility in a range of common laboratory solvents. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this compound, particularly in the fields of medicinal chemistry and drug development.

Introduction

The solubility of a compound is a critical physicochemical parameter that influences its biological activity, formulation development, and pharmacokinetic profile. Understanding the solubility of this compound is essential for its advancement as a potential therapeutic agent. This guide aims to provide a detailed overview of its solubility characteristics.

Data Presentation: Solubility Data

A thorough investigation of scientific literature and chemical databases for quantitative solubility data of this compound in various solvents yielded no specific results. The compound appears to be a novel or not widely studied molecule, and as such, its solubility profile has not been published in the accessible domain.

While no direct data is available for the target compound, research on structurally related pyrrolo[2,3-d]pyrimidine and purine derivatives is documented.[1][2][3][4][5] However, due to significant structural differences, extrapolating solubility data from these analogues to the specific compound of interest would be scientifically unsound.

Table 1: Solubility of this compound

SolventMolarity (mol/L)Grams/Liter (g/L)Temperature (°C)
WaterData Not AvailableData Not AvailableData Not Available
EthanolData Not AvailableData Not AvailableData Not Available
MethanolData Not AvailableData Not AvailableData Not Available
DMSOData Not AvailableData Not AvailableData Not Available
DMFData Not AvailableData Not AvailableData Not Available
AcetoneData Not AvailableData Not AvailableData Not Available
ChloroformData Not AvailableData Not AvailableData Not Available
DichloromethaneData Not AvailableData Not AvailableData Not Available

Experimental Protocols

As no experimental data on the solubility of this compound has been reported, this section outlines a general and widely accepted experimental protocol for determining the thermodynamic solubility of a compound. This methodology can be employed by researchers to generate the necessary data.

4.1. General Experimental Workflow for Solubility Determination

The following workflow describes the Shake-Flask method, a standard technique for solubility assessment.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess amount of the compound B Add to a known volume of the solvent A->B C Seal the container B->C D Agitate at a constant temperature for 24-48h C->D E Allow solution to settle D->E F Filter or centrifuge to remove undissolved solid E->F G Quantify the concentration of the dissolved compound (e.g., by HPLC, UV-Vis) F->G

References

In-depth Technical Guide: Target Identification Studies of 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Comprehensive target identification is a critical first step in the development of novel therapeutics. Understanding the molecular targets of a compound is essential for elucidating its mechanism of action, predicting potential efficacy and toxicity, and guiding further drug development efforts. This document provides a technical overview of the methodologies and data related to the target identification of 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol.

Due to the limited publicly available information specifically detailing the biological targets and mechanism of action for this compound, this guide will focus on established and generalized experimental protocols and logical workflows commonly employed in the field of drug discovery for target identification of novel chemical entities, particularly purine analogs.

Logical Workflow for Target Identification

The process of identifying the molecular target(s) of a novel compound typically follows a multi-step, iterative workflow. This workflow is designed to generate and test hypotheses, moving from broad, unbiased screening to more focused validation studies.

G cluster_0 Phase 1: Initial Screening & Hypothesis Generation cluster_1 Phase 2: Hit Identification & Prioritization cluster_2 Phase 3: Target Validation cluster_3 Phase 4: In Vivo Confirmation Phenotypic_Screening Phenotypic Screening (e.g., cell viability, pathway activation) Genomic_Approaches Genomic/Proteomic Approaches (e.g., CRISPR screens, expression profiling) Phenotypic_Screening->Genomic_Approaches Affinity_Chromatography Affinity Chromatography (Immobilized Compound) Mass_Spectrometry Mass Spectrometry (Identify bound proteins) Affinity_Chromatography->Mass_Spectrometry Computational_Prediction Computational Prediction (e.g., structural similarity, docking) Hit_List Generation of Potential Target List Computational_Prediction->Hit_List Mass_Spectrometry->Hit_List Genomic_Approaches->Hit_List Biophysical_Assays Biophysical Assays (e.g., SPR, ITC) Hit_List->Biophysical_Assays Biochemical_Assays Biochemical Assays (e.g., enzyme kinetics) Hit_List->Biochemical_Assays Cellular_Assays Cellular Target Engagement (e.g., CETSA) Hit_List->Cellular_Assays Animal_Models Animal Models (Target-dependent efficacy) Biophysical_Assays->Animal_Models Biochemical_Assays->Animal_Models Cellular_Assays->Animal_Models

Caption: A generalized workflow for small molecule target identification.

Experimental Protocols

Below are detailed methodologies for key experiments that would be central to identifying the targets of a purine analog like this compound.

1. Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

This method is a cornerstone for identifying proteins that physically interact with a small molecule.

Protocol:

  • Compound Immobilization:

    • Synthesize a derivative of this compound containing a linker arm suitable for conjugation (e.g., a carboxyl or amino group).

    • Covalently attach the linker-modified compound to a solid support matrix (e.g., NHS-activated sepharose beads).

    • Prepare a control matrix with the linker alone to identify non-specific binders.

  • Protein Binding:

    • Prepare cell or tissue lysates under non-denaturing conditions.

    • Incubate the lysate with both the compound-immobilized and control matrices for a defined period (e.g., 2-4 hours) at 4°C.

    • Wash the matrices extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Identification:

    • Elute the specifically bound proteins from the compound-immobilized matrix using a high concentration of the free compound, a change in pH, or a denaturing agent (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands of interest and subject them to in-gel tryptic digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context. It is based on the principle that a compound binding to its target protein stabilizes it against thermal denaturation.

Protocol:

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with either the vehicle control or varying concentrations of this compound for a specified time.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat each aliquot to a different temperature for a short duration (e.g., 3 minutes). A typical temperature range would be 37°C to 67°C.

    • Cool the samples on ice.

  • Protein Extraction and Analysis:

    • Lyse the cells to release soluble proteins (e.g., by freeze-thaw cycles).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

    • Analyze the soluble protein fraction by Western blotting using an antibody against the putative target protein or by quantitative mass spectrometry for a proteome-wide analysis (isothermal dose-response CETSA).

Data Presentation

While specific quantitative data for the title compound is unavailable, the following tables illustrate how such data would be structured for clarity and comparison.

Table 1: Summary of Putative Protein Interactions from AC-MS

Protein ID (UniProt)Gene SymbolPeptide CountFold Enrichment (Compound vs. Control)
P0A799GARFT2515.2
P0AC45ATIC1812.8
............

Table 2: CETSA Thermal Shift Data for a Putative Target

Compound ConcentrationTm (°C)ΔTm (°C) vs. Vehicle
Vehicle (DMSO)52.1-
1 µM54.3+2.2
10 µM56.8+4.7
100 µM58.2+6.1

Hypothesized Signaling Pathway Involvement

Given its structural similarity to purine nucleosides, this compound may interact with enzymes involved in purine metabolism. The de novo purine biosynthesis pathway is a plausible area of investigation.

G R5P Ribose-5-phosphate PRPP PRPP R5P->PRPP GAR Glycinamide Ribonucleotide (GAR) PRPP->GAR IMP Inosine Monophosphate (IMP) AMP AMP IMP->AMP GMP GMP IMP->GMP FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GART ... ... FGAR->... AICAR AICAR FAICAR FAICAR AICAR->FAICAR ATIC FAICAR->IMP GARFT GART (GAR Transformylase) ATIC_T ATIC (AICAR Transformylase) ...->AICAR Compound 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro- 1H-pyrrolo[1,2-c]purine-10,10-diol Compound->GARFT Inhibition? Compound->ATIC_T Inhibition?

Bioavailability of 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for "2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol" in scientific literature and chemical databases did not yield any specific bioavailability data, experimental protocols, or associated signaling pathways for this exact compound. This suggests that the molecule may be a novel chemical entity, a derivative of a known compound that has not been extensively studied, or referred to by a different designation in published research.

To provide a comprehensive technical guide as requested, further identifying information is necessary. This could include:

  • Alternative chemical names or synonyms.

  • A Chemical Abstracts Service (CAS) Registry Number.

  • Internal company or research group compound identifiers.

  • References to any publications, patents, or presentations where this compound is mentioned.

In the absence of specific data for the requested molecule, this guide will present a generalized framework and template for assessing the bioavailability of a novel pyrrolo-purine derivative, which can be adapted once specific experimental data becomes available. This will include hypothetical data tables, standardized experimental protocols commonly used in bioavailability studies, and example diagrams for workflows and potential signaling pathways relevant to this class of compounds.

Hypothetical Bioavailability Profile

The bioavailability of a compound is determined by its absorption, distribution, metabolism, and excretion (ADME) properties. The following tables present a hypothetical summary of key bioavailability parameters for a novel pyrrolo-purine derivative, hereafter referred to as Compound X.

Table 1: Physicochemical Properties of Compound X

ParameterValueMethod
Molecular Weight312.3 g/mol LC-MS
pKa4.5 (basic), 9.8 (acidic)Potentiometric titration
LogP1.2Shake-flask method
Aqueous Solubility0.5 mg/mL at pH 7.4HPLC-UV

Table 2: In Vitro ADME Profile of Compound X

ParameterSpeciesSystemValue
Caco-2 Permeability (Papp, A→B)HumanCaco-2 cell monolayer8.5 x 10⁻⁶ cm/s
Caco-2 Efflux Ratio (B→A / A→B)HumanCaco-2 cell monolayer1.1
Plasma Protein BindingHumanEquilibrium Dialysis85%
Plasma Protein BindingRatEquilibrium Dialysis78%
Metabolic Stability (t½)HumanLiver Microsomes45 min
Metabolic Stability (t½)RatLiver Microsomes32 min

Table 3: Pharmacokinetic Parameters of Compound X in Rats (10 mg/kg Dose)

ParameterIntravenous (IV)Oral (PO)
Cmax (ng/mL)1200450
Tmax (h)0.11.0
AUC₀-t (ng·h/mL)1800990
AUC₀-inf (ng·h/mL)18501050
t½ (h)2.53.1
CL (L/h/kg)5.4-
Vd (L/kg)19.5-
Bioavailability (F%)-56.8%

Experimental Protocols

The following are detailed methodologies for key experiments typically performed to determine the bioavailability of a novel compound.

Caco-2 Permeability Assay

This assay is used to predict intestinal absorption of a compound.

  • Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement:

    • The test compound (e.g., 10 µM) is added to the apical (A) side of the monolayer.

    • Samples are collected from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).

    • For the efflux study, the compound is added to the basolateral side, and samples are collected from the apical side.

  • Quantification: The concentration of the compound in the collected samples is determined using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration.

Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Incubation: The test compound (e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) and a NADPH-regenerating system in a phosphate buffer at 37°C.

  • Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS to determine the remaining concentration of the parent compound.

  • Half-Life Calculation: The in vitro half-life (t½) is determined from the slope of the natural log of the remaining compound concentration versus time.

In Vivo Pharmacokinetic Study in Rats

This study determines the pharmacokinetic profile of a compound after administration.

  • Animal Dosing: Male Sprague-Dawley rats are divided into two groups. One group receives the compound via intravenous (IV) injection, and the other receives it via oral gavage (PO).

  • Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma.

  • Sample Analysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½. Bioavailability (F) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

The following diagrams illustrate common workflows and potential signaling pathways that could be relevant to a pyrrolo-purine derivative.

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies solubility Aqueous Solubility permeability Caco-2 Permeability solubility->permeability metabolism Microsomal Stability permeability->metabolism binding Plasma Protein Binding metabolism->binding pk_study Rat PK Study (IV and PO) binding->pk_study Proceed if in vitro profile is favorable bioavailability Calculate Bioavailability (F%) pk_study->bioavailability

Caption: A generalized workflow for assessing the bioavailability of a novel compound.

G compound Pyrrolo-purine Derivative receptor A2A Adenosine Receptor (GPCR) compound->receptor Agonist ac Adenylate Cyclase receptor->ac camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka creb CREB pka->creb response Cellular Response (e.g., Anti-inflammatory) creb->response

Caption: A potential signaling pathway involving an A2A adenosine receptor agonist.

This document serves as a template and will be populated with specific, factual data upon the provision of further identifying information for "this compound". The experimental protocols and visualization styles provided herein adhere to the specified requirements and can be directly utilized for the actual compound's data.

In-depth Technical Guide on the Pharmacokinetics of 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals no specific in vivo pharmacokinetic data for the compound 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol. This suggests that the compound may be a novel chemical entity, a research compound with limited distribution, or that pharmacokinetic studies have not been published in the public domain.

The search for this specific chemical name and its potential variants did not yield any studies detailing its absorption, distribution, metabolism, and excretion (ADME) profile in any in vivo model. While the search results included synthesis methods and biological activities of structurally related pyrrolo-pyrimidines and purine derivatives, this information is not directly applicable to the pharmacokinetics of the specified molecule.[1][2][3][4][5][6][7] For instance, a PubChem entry describes a more complex molecule with a similar core structure, but it is a distinct chemical compound.[8]

Due to the absence of quantitative data, it is not possible to provide the requested tables summarizing pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability. Furthermore, without experimental context, the creation of specific diagrams for signaling pathways or experimental workflows related to this compound would be purely speculative and not grounded in scientific evidence.

For researchers, scientists, and drug development professionals interested in the potential pharmacokinetic profile of this or structurally similar compounds, the following sections outline the general experimental protocols and methodologies that would be employed in such an investigation.

General Experimental Protocols for In Vivo Pharmacokinetic Studies of Purine Analogs

Should this compound become available for study, the following experimental workflow would be a standard approach to characterizing its in vivo pharmacokinetics.

Experimental Workflow

A typical in vivo pharmacokinetic study involves several key stages, from initial compound administration to data analysis and modeling.

experimental_workflow cluster_preclinical Preclinical In Vivo Study A Compound Formulation & Administration (e.g., oral, intravenous) B Animal Model Selection (e.g., rodents, non-rodents) C Serial Blood/Tissue Sampling B->C D Sample Processing (e.g., plasma/serum separation) C->D F Sample Analysis D->F E Bioanalytical Method Development & Validation (e.g., LC-MS/MS) E->F G Pharmacokinetic Data Analysis (NCA, compartmental modeling) F->G H Parameter Determination (Cmax, Tmax, AUC, t1/2, etc.) G->H signaling_pathway cluster_pathway Hypothetical Signaling Pathway for a Purine Analog A Purine Analog B Target Enzyme (e.g., Kinase, Polymerase) A->B Inhibition/Activation C Downstream Effector 1 B->C D Downstream Effector 2 B->D E Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) C->E D->E

References

2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol as a potential antifolate agent

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: Pyrrolo[1,2-c]purine and Pyrrolo[2,3-d]pyrimidine Scaffolds as Potential Antifolate Agents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for the specific compound 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol as an antifolate agent is not available in the reviewed literature. This guide focuses on the broader, yet structurally related and well-researched, class of pyrrolo[2,3-d]pyrimidine derivatives, which are potent antifolate agents. The principles and methodologies described herein are directly applicable to the investigation of novel compounds such as the one specified.

Introduction to Antifolates and the Pyrrolo[2,3-d]pyrimidine Scaffold

Antifolates are a class of chemotherapeutic agents that interfere with the metabolic pathways dependent on folic acid. They achieve their effect by inhibiting key enzymes such as dihydrofolate reductase (DHFR), thymidylate synthase (TS), and glycinamide ribonucleotide formyltransferase (GARFTase). These enzymes are crucial for the de novo synthesis of purines and thymidylate, essential precursors for DNA replication and cell division.[1][2][3] Consequently, inhibition of these enzymes leads to the arrest of cell proliferation and apoptosis, making antifolates effective anticancer and antimicrobial agents.

The pyrrolo[2,3-d]pyrimidine nucleus has emerged as a privileged scaffold in the design of novel antifolates.[4][5] Compounds based on this structure have demonstrated potent inhibition of multiple folate-requiring enzymes and have shown significant antitumor activity.[3][5] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of properties such as enzyme inhibitory potency, selectivity, and cellular uptake.

Mechanism of Action of Pyrrolo[2,3-d]pyrimidine Antifolates

The primary mechanism of action of pyrrolo[2,3-d]pyrimidine-based antifolates is the competitive inhibition of folate-dependent enzymes. Depending on the substitution patterns, these compounds can be designed to target specific enzymes in the folate pathway.

Targeting Dihydrofolate Reductase (DHFR)

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for numerous one-carbon transfer reactions. Inhibition of DHFR depletes the cellular pool of THF, leading to a shutdown of the synthesis of purines and thymidylate. Novel 6-substituted pyrrolo[2,3-d]pyrimidines have been designed as nonclassical antifolates that potently inhibit DHFR.[5]

Targeting Glycinamide Ribonucleotide Formyltransferase (GARFTase)

GARFTase is a key enzyme in the de novo purine biosynthesis pathway. It catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). Several 6-substituted pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of GARFTase, thereby blocking purine synthesis.[2][4]

Cellular Uptake

The efficacy of antifolates is also dependent on their transport into cells. The major transport systems for folates and antifolates are the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs).[1] Pyrrolo[2,3-d]pyrimidine antifolates have been developed to selectively utilize FRs and PCFT for cellular entry.[2] This is particularly advantageous as many tumors overexpress these transporters.

Below is a diagram illustrating the general mechanism of action of pyrrolo[2,3-d]pyrimidine antifolates.

Antifolate_Mechanism cluster_cell Cancer Cell Folate Transporters Folate Transporters DHFR DHFR Folate Transporters->DHFR GARFTase GARFTase Folate Transporters->GARFTase Purine Synthesis Purine Synthesis DHFR->Purine Synthesis Blocks GARFTase->Purine Synthesis Blocks DNA Replication DNA Replication Purine Synthesis->DNA Replication Inhibits Cell Proliferation Cell Proliferation DNA Replication->Cell Proliferation Inhibits Apoptosis Apoptosis Cell Proliferation->Apoptosis Induces Pyrrolo_Antifolate Pyrrolo[2,3-d]pyrimidine Antifolate Pyrrolo_Antifolate->Folate Transporters Cellular Uptake Pyrrolo_Antifolate->DHFR Inhibition Pyrrolo_Antifolate->GARFTase Inhibition Extracellular Space Extracellular Space

Figure 1. Mechanism of action of pyrrolo[2,3-d]pyrimidine antifolates.

Quantitative Data on Pyrrolo[2,3-d]pyrimidine Antifolates

The following tables summarize the in vitro activity of representative 6-substituted pyrrolo[2,3-d]pyrimidine antifolates against various cancer cell lines and their inhibitory activity against target enzymes.

Table 1: In Vitro Antiproliferative Activity of 6-Substituted Pyrrolo[2,3-d]pyrimidines

Compound Cell Line IC50 (nM) Reference
Compound 1 KB < 1 [2]
IGROV1 < 1 [2]
Compound 2 KB 1.5 [2]
IGROV1 2.1 [2]
Compound 3 A549 10 [5]
SW620 20 [5]
Methotrexate A549 50 [5]

| Pemetrexed | A549 | 30 |[5] |

Table 2: Enzyme Inhibition Data for 6-Substituted Pyrrolo[2,3-d]pyrimidines

Compound Target Enzyme IC50 (nM) Reference
Compound 4 Human DHFR 420 [6]
Human TS 90 [6]
LY231514 DHFR Potent Inhibition [3]
GARFTase Potent Inhibition [3]

| | TS | Potent Inhibition |[3] |

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of novel antifolate agents. The following sections outline the methodologies for key experiments.

Synthesis of 6-Substituted Pyrrolo[2,3-d]pyrimidines

The synthesis of these compounds typically involves a multi-step process starting from a commercially available precursor. A general synthetic workflow is depicted below.

Synthesis_Workflow Start Starting Material (e.g., 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine) Step1 Introduction of the 6-substituent via coupling reaction Start->Step1 Step2 Modification of the side chain Step1->Step2 Step3 Coupling with L-glutamate derivative Step2->Step3 Step4 Final deprotection Step3->Step4 Product Target Pyrrolo[2,3-d]pyrimidine Antifolate Step4->Product

Figure 2. General synthetic workflow for 6-substituted pyrrolo[2,3-d]pyrimidines.

General Procedure:

  • Coupling Reaction: The starting pyrrolo[2,3-d]pyrimidine is coupled with a suitable boronic acid or organotin reagent under palladium catalysis (e.g., Suzuki or Stille coupling) to introduce the desired substituent at the 6-position.

  • Side Chain Modification: The introduced side chain may undergo further chemical transformations to incorporate linkers or other functional groups.

  • Glutamate Coupling: The modified intermediate is then coupled with a protected L-glutamate derivative using standard peptide coupling reagents (e.g., HATU, HOBt).

  • Deprotection: Finally, all protecting groups are removed under appropriate conditions (e.g., acid or base hydrolysis, hydrogenolysis) to yield the final antifolate compound.

In Vitro Antiproliferative Assay

This assay determines the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50).

Protocol:

  • Cell Seeding: Cancer cells (e.g., KB, IGROV1, A549) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compound for 72 hours.

  • Cell Viability Assessment: After the incubation period, cell viability is assessed using a suitable method, such as the MTT or resazurin assay.

  • Data Analysis: The absorbance or fluorescence values are plotted against the compound concentration, and the IC50 value is calculated using non-linear regression analysis.

Enzyme Inhibition Assay

This assay measures the ability of the compound to inhibit the activity of the target enzyme (e.g., DHFR, GARFTase).

DHFR Inhibition Assay Protocol:

  • Reaction Mixture: A reaction mixture containing recombinant human DHFR, NADPH, and dihydrofolate in a suitable buffer is prepared.

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrate (dihydrofolate). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored spectrophotometrically over time.

  • IC50 Calculation: The initial reaction rates are plotted against the inhibitor concentration to determine the IC50 value.

GARFTase Inhibition Assay Protocol:

  • Cell-Based Assay: An in situ GARFTase activity assay can be performed in intact cells.

  • Incubation: Cells are incubated with the antifolate drug along with a radiolabeled precursor such as [¹⁴C]glycine.

  • Measurement: The inhibition of GARFTase is determined by measuring the decrease in the incorporation of the radiolabel into purine nucleotides.

Conclusion and Future Directions

The pyrrolo[2,3-d]pyrimidine scaffold has proven to be a highly valuable framework for the development of novel antifolate agents. The extensive research in this area has led to the discovery of potent inhibitors of key enzymes in the folate pathway with significant antitumor activity. While direct information on this compound is currently unavailable, the methodologies and principles outlined in this guide provide a solid foundation for its synthesis and biological evaluation.

Future research in this area could focus on:

  • Synthesis and Evaluation of Novel Analogs: The synthesis and screening of new derivatives of the pyrrolo[1,2-c]purine and pyrrolo[2,3-d]pyrimidine scaffolds could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Structural Biology: Co-crystallization of lead compounds with their target enzymes will provide valuable insights into the molecular basis of their inhibitory activity and guide further drug design efforts.

  • In Vivo Studies: Promising candidates should be evaluated in preclinical animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

By applying the established principles of antifolate drug discovery and the specific experimental protocols detailed herein, researchers can effectively investigate the potential of novel compounds like this compound as next-generation antifolate agents.

References

Methodological & Application

Cell-based assays using 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Cell-Based Assays with 2,6-Diaminopurine Analogs

Introduction

The specific compound "2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol" is not described in the currently available scientific literature. However, the core structure, 2,6-diaminopurine, is a well-characterized adenine analog that serves as a scaffold for a diverse range of biologically active molecules.[1][2][3][4] Derivatives of 2,6-diaminopurine have demonstrated significant potential in drug development, exhibiting broad-spectrum antiviral and antiproliferative activities.[1][2]

These application notes provide an overview and detailed protocols for utilizing cell-based assays to characterize the biological effects of 2,6-diaminopurine derivatives, which can be adapted for novel analogs like the one specified. The primary applications for this class of compounds include assessing their impact on cell viability, cell cycle progression, and the induction of apoptosis in cancer cell lines, as well as their antiviral efficacy.

Principle Applications

  • Antiproliferative Activity Screening: To determine the efficacy of 2,6-diaminopurine analogs in inhibiting the growth of cancer cells and to calculate key parameters such as the half-maximal inhibitory concentration (IC50).

  • Mechanism of Action Studies: To elucidate the cellular mechanisms responsible for the observed antiproliferative effects, such as cell cycle arrest or induction of programmed cell death (apoptosis).[2]

  • Antiviral Activity Evaluation: To assess the ability of these compounds to inhibit viral replication in host cells, particularly against viruses like Dengue, Zika, and SARS-CoV-2.[1]

Data Presentation

The following tables summarize representative quantitative data for various 2,6-diaminopurine and pyrrolo-purine derivatives from published studies. This data is crucial for comparing the potency of new analogs.

Table 1: Antiproliferative Activity of Pyrrolo[3,2-c]pyridine Derivatives in Cancer Cell Lines [5][6][7]

CompoundHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10t 0.120.150.21

IC50 values represent the concentration of the compound required to inhibit the growth of the cell line by 50%.

Table 2: Antiviral Activity of a 2,6-Diaminopurine Derivative (6i) [1]

VirusCell LineIC50 (µM)Selectivity Index (SI)
Dengue Virus (DENV) Vero5.377
Zika Virus (ZIKV) Vero2.8182
SARS-CoV-2 Calu-30.5240

The Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC50) to the effective antiviral concentration (IC50), indicating the compound's therapeutic window.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the antiproliferative activity of a test compound on a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound (e.g., a 2,6-diaminopurine derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of a test compound on cell cycle distribution.

Materials:

  • HeLa cells

  • 6-well plates

  • Test compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed HeLa cells in 6-well plates and treat with the test compound at its IC50, 2x IC50, and 3x IC50 concentrations for 24 hours.[6]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate a typical experimental workflow for screening antiproliferative compounds and a simplified representation of apoptosis induction.

experimental_workflow cluster_prep Preparation cluster_assay Primary Assay cluster_analysis Data Analysis & Follow-up cell_culture Cell Line Culture (e.g., HeLa) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Compound Dilution treatment Treat with Compound compound_prep->treatment cell_seeding->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 Calculate IC50 viability_assay->ic50 moa Mechanism of Action Studies (Cell Cycle, Apoptosis) ic50->moa If active

Caption: Experimental workflow for screening antiproliferative compounds.

apoptosis_pathway compound 2,6-Diaminopurine Analog cell Cancer Cell compound->cell treatment stress Cellular Stress / DNA Damage cell->stress caspase_act Caspase Activation (Caspase-3, -9) stress->caspase_act apoptosis Apoptosis caspase_act->apoptosis

Caption: Simplified pathway of apoptosis induction by a cytotoxic agent.

References

Application Notes and Protocols for Efficacy Testing of 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for evaluating the in vivo efficacy of the novel purine analog, 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol. Purine analogs are a well-established class of anti-cancer agents that function by interfering with nucleic acid synthesis and other critical cellular processes.[1][2][3] The structural component, 2,6-diaminopurine (DAP), has demonstrated antitumor activity by inhibiting the growth of leukemia cells and decreasing tumor growth in lung cancer models.[4][5][6] Furthermore, pyrrolo-fused heterocyclic compounds have shown promise as anticancer agents, with some derivatives acting as potent inhibitors of tubulin polymerization or targeting various protein kinases.[7][8][9][10][11]

Given the therapeutic potential of its structural motifs, this compound is a strong candidate for evaluation in various cancer models. These protocols outline the use of xenograft and syngeneic mouse models to assess the compound's efficacy against both solid and hematological malignancies.

Recommended Animal Models

Based on the known activity of related purine analogs and pyrrolo-pyrimidine derivatives, the following animal models are recommended for efficacy testing:

  • Human Tumor Xenograft Models: These models are crucial for evaluating the compound's effect on human cancer cells.[12][13][14] Immunodeficient mice (e.g., nude, SCID, or NSG) are used as hosts for the engraftment of human cancer cell lines or patient-derived tumors.[15]

    • Subcutaneous Xenograft Model: This is a widely used model for initial efficacy screening due to the ease of tumor implantation and measurement.

    • Orthotopic Xenograft Model: This model involves implanting tumor cells into the corresponding organ of origin, providing a more clinically relevant microenvironment to study tumor growth and metastasis.[16][17][18][19][20]

  • Syngeneic Models: These models utilize immunocompetent mice and murine tumor cell lines, which are essential for studying the interaction of the therapeutic agent with the immune system.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured format for presenting quantitative data obtained from the proposed efficacy studies.

Table 1: Tumor Growth Inhibition in Subcutaneous Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SEM (Day X)Percent Tumor Growth Inhibition (% TGI)p-value vs. Vehicle
Vehicle Control-Daily, IPN/AN/A
Compound X10Daily, IP
Compound X30Daily, IP
Compound X100Daily, IP
Positive ControlYDaily, IP

Table 2: Survival Analysis in Orthotopic Model

Treatment GroupDose (mg/kg)Dosing ScheduleMedian Survival (Days)Percent Increase in Lifespan (% ILS)p-value vs. Vehicle (Log-rank test)
Vehicle Control-Daily, IPN/AN/A
Compound X10Daily, IP
Compound X30Daily, IP
Compound X100Daily, IP
Positive ControlYDaily, IP

Experimental Protocols

Protocol 1: Subcutaneous Human Tumor Xenograft Model

Objective: To evaluate the efficacy of the test compound in inhibiting the growth of subcutaneously implanted human tumors in immunodeficient mice.

Materials:

  • Human cancer cell line (e.g., Calu-6 for lung cancer, MCF-7 for breast cancer)

  • Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Matrigel® Basement Membrane Matrix

  • Test compound and vehicle

  • Positive control drug

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture the selected human cancer cell line under standard conditions.

  • Cell Preparation: On the day of inoculation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL.

  • Tumor Inoculation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group).

  • Drug Administration: Administer the test compound, vehicle, or positive control drug according to the specified dose and schedule (e.g., intraperitoneal injection daily for 21 days).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: Euthanize the mice when tumors reach a predetermined size, or at the end of the study period. Excise tumors for further analysis (e.g., histopathology, biomarker analysis).

Protocol 2: Orthotopic Breast Cancer Model

Objective: To assess the efficacy of the test compound in a clinically relevant model of breast cancer.

Materials:

  • Human breast cancer cell line (e.g., MDA-MB-231)

  • Female immunodeficient mice (e.g., NOD/SCID, 6-8 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools

  • Test compound, vehicle, and positive control

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the breast cancer cells at 1 x 10⁶ cells/50 µL in PBS.

  • Anesthesia and Surgery: Anesthetize the mouse and make a small incision to expose the inguinal mammary fat pad.

  • Tumor Cell Implantation: Inject the cell suspension directly into the mammary fat pad.[17][19]

  • Suturing: Close the incision with sutures or surgical clips.

  • Tumor Growth Monitoring: Monitor tumor development by palpation and/or in vivo imaging if using luciferase-expressing cells.[21]

  • Treatment and Efficacy Evaluation: Once tumors are established, randomize mice into treatment groups and administer the compounds as described in Protocol 1. Monitor tumor growth and survival.

  • Metastasis Assessment: At the end of the study, harvest primary tumors and distant organs (e.g., lungs, liver) to assess for metastasis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow Diagrams

Purine_Analog_Mechanism_of_Action cluster_0 Purine Synthesis Pathway PRPP PRPP IMP IMP PRPP->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP dATP_dGTP dATP, dGTP AMP->dATP_dGTP GMP->dATP_dGTP DNA_RNA DNA/RNA Synthesis dATP_dGTP->DNA_RNA Test_Compound This compound Test_Compound->IMP Inhibition Test_Compound->dATP_dGTP Incorporation

Caption: Potential mechanisms of action of the purine analog.

mTOR_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Purine_Synthesis De Novo Purine Synthesis mTORC1->Purine_Synthesis Test_Compound Test Compound Test_Compound->mTORC1 Inhibition?

Caption: Potential modulation of the mTOR signaling pathway.

Experimental_Workflow A Cancer Cell Line Culture & Preparation B Tumor Inoculation (Subcutaneous or Orthotopic) A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Compound Administration D->E F Efficacy Evaluation (Tumor Volume, Survival) E->F G Endpoint Analysis (Tumor Excision, Metastasis) F->G

Caption: General experimental workflow for in vivo efficacy studies.

References

High-throughput screening with 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for High-Throughput Screening with Compound-X

Compound Name: 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol (Hereafter referred to as Compound-X)

Introduction

Compound-X, a novel pyrrolopurine derivative, has been identified as a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Dysregulation of CDK2 activity is a hallmark of various cancers, making it a prime target for therapeutic intervention. These application notes provide a detailed protocol for a high-throughput screening assay to identify and characterize inhibitors of CDK2 using Compound-X as a reference compound. The described assay is a bioluminescence-based method that quantifies the amount of ATP remaining in solution following a kinase reaction, where a decrease in luminescence indicates kinase activity.

Quantitative Data Summary

The following tables summarize the performance of Compound-X in the CDK2/CycE luminescent kinase assay and its selectivity against other common kinases.

Table 1: Assay Performance Metrics

ParameterValueDescription
Z'-factor0.85A measure of assay quality, indicating excellent separation between positive and negative controls.
Signal to Background (S/B)12.5Ratio of the signal from the uninhibited kinase reaction to the background signal.
CV (%) for Controls< 5%Coefficient of variation for both positive and negative controls, indicating low well-to-well variability.

Table 2: Inhibitory Activity of Compound-X

Kinase TargetIC50 (nM)Description
CDK2/CycE15Potent inhibition of the primary target kinase complex.
CDK1/CycB250Moderate activity against a closely related kinase.
CDK9/CycT1> 10,000Negligible activity, demonstrating selectivity.
GSK3β> 10,000Negligible activity, demonstrating selectivity against a different kinase family.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the high-throughput screening workflow.

CDK2_Signaling_Pathway cluster_0 G1 Phase cluster_1 Regulation cluster_2 Downstream Effects cluster_3 Inhibition G1 G1 Phase S_Phase S Phase CyclinE Cyclin E (Regulatory Subunit) CDK2 CDK2 (Catalytic Subunit) CyclinE->CDK2 forms complex Rb Rb Protein CDK2->Rb phosphorylates p21 p21/p27 (Inhibitors) p21->CDK2 inhibits E2F E2F Rb->E2F releases DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis promotes DNA_Synthesis->S_Phase leads to CompoundX Compound-X CompoundX->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

HTS_Workflow start Start: Reagent Preparation dispense_compounds 1. Dispense Compounds (incl. Compound-X control) start->dispense_compounds dispense_kinase 2. Add CDK2/CycE Enzyme dispense_compounds->dispense_kinase dispense_substrate 3. Add Substrate/ATP Mix & Incubate dispense_kinase->dispense_substrate add_detection 4. Add Luminescent Detection Reagent dispense_substrate->add_detection read_plate 5. Read Luminescence add_detection->read_plate analyze 6. Data Analysis (IC50 determination) read_plate->analyze end End: Hit Identification analyze->end

Caption: High-throughput screening workflow for CDK2 inhibitors.

Experimental Protocols

1. Objective

To determine the half-maximal inhibitory concentration (IC50) of test compounds against the CDK2/CycE kinase complex using a luminescence-based ATP detection assay.

2. Materials and Reagents

  • Enzyme: Recombinant human CDK2/CycE complex

  • Substrate: Histone H1 protein

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT

  • Test Compounds: Serially diluted in 100% DMSO

  • Reference Compound: Compound-X (as positive control)

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit

  • Assay Plates: Solid white, flat-bottom 384-well plates

  • DMSO: Dimethyl sulfoxide, cell culture grade

3. Protocol

  • Compound Plating:

    • Prepare a 10-point, 3-fold serial dilution of test compounds and Compound-X in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the appropriate wells of a 384-well assay plate.

    • For controls, dispense 50 nL of DMSO into "maximum activity" (0% inhibition) and "no enzyme" (100% inhibition) wells.

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution by diluting the CDK2/CycE complex to a final concentration of 0.5 nM in assay buffer.

    • Prepare a 2X substrate/ATP solution containing 20 µM ATP and 0.4 mg/mL Histone H1 in assay buffer.

  • Kinase Reaction:

    • Add 5 µL of the 2X enzyme solution to each well containing the compounds and the "maximum activity" control wells.

    • Add 5 µL of assay buffer without enzyme to the "no enzyme" control wells.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells. The final reaction volume is 10 µL.

    • Mix the plate by gentle shaking for 1 minute.

    • Incubate the plate at room temperature (25°C) for 60 minutes.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® detection reagent to room temperature.

    • Stop the kinase reaction by adding 10 µL of the detection reagent to each well.

    • Mix the plate by shaking for 2 minutes to ensure cell lysis and signal stabilization.

    • Incubate the plate at room temperature for an additional 10 minutes to allow the luminescent signal to develop.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader with an integration time of 0.5 seconds per well.

4. Data Analysis

  • Normalization:

    • Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_MaxActivity - Signal_NoEnzyme))

  • Curve Fitting:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value for each compound.

  • Quality Control:

    • Calculate the Z'-factor for the assay plate to ensure data quality using the formula: Z' = 1 - (3 * (SD_MaxActivity + SD_NoEnzyme)) / |Mean_MaxActivity - Mean_NoEnzyme|

    • A Z'-factor ≥ 0.5 is considered acceptable for HTS assays.

2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol in cancer cell line studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the study of 2,6-diamino-substituted purine derivatives in cancer cell line research. While specific data for 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol is not available in the current literature, this report focuses on closely related and well-characterized 2,6-diamino-purine analogs, such as reversine and its derivatives. These compounds have demonstrated significant activity in cancer cell lines, primarily through the induction of cell cycle arrest. The information herein is intended to serve as a comprehensive guide for researchers investigating the anti-cancer properties of this class of compounds.

Data Presentation

The following tables summarize the cytotoxic effects of various 2,6-diamino-substituted purine derivatives on different cancer cell lines.

Table 1: Cytotoxicity (EC50, µM) of Reversine and Related Analogs in Breast and Colorectal Cancer Cell Lines

CompoundMCF-7 (Vector)MCF-7 (shp53)HCT116 (p53+/+)HCT116 (p53-/-)
Reversine2.5 ± 0.32.1 ± 0.41.8 ± 0.31.5 ± 0.2
Compound 115.3 ± 1.212.5 ± 1.122.4 ± 1.818.7 ± 1.5
Compound 218.7 ± 1.514.8 ± 1.325.1 ± 2.120.3 ± 1.9
Compound 3> 50> 50> 50> 50

Data extracted from a study on reversine-related molecules, showing their cytotoxic effects after 24 hours of treatment.[1]

Table 2: Anticancer Activity of a 2,6-Dichloro-Purine Derivative

Cancer Cell LineCompoundIC50 (µM)
Human Breast Cancer (MCF-7)(RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine2.75 ± 0.02

This table highlights the potent anticancer activity of a specific 2,6-dichloro-purine derivative.[2]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to measure the cytotoxic effects of 2,6-diamino-substituted purine derivatives on cancer cell lines.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 2,6-diamino-substituted purine compounds

  • DMSO (vehicle control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 1-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the EC50 values using a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of flow cytometry to analyze the effect of 2,6-diamino-substituted purine derivatives on the cell cycle distribution of cancer cells.[1]

Materials:

  • Cancer cell lines

  • Complete growth medium

  • 2,6-diamino-substituted purine compounds

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of 2,6-diamino-substituted purine derivatives.

G cluster_workflow Experimental Workflow for Cytotoxicity and Cell Cycle Analysis cluster_mtt MTT Assay cluster_flow Flow Cytometry start Seed Cancer Cells treat Treat with 2,6-Diamino-Purine Derivatives start->treat incubate Incubate for 24-72h treat->incubate mtt_add Add MTT Reagent incubate->mtt_add flow_harvest Harvest and Fix Cells incubate->flow_harvest mtt_solubilize Solubilize Formazan mtt_add->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read flow_stain Stain with Propidium Iodide flow_harvest->flow_stain flow_analyze Analyze DNA Content flow_stain->flow_analyze

Caption: Workflow for assessing the effects of 2,6-diamino-purine derivatives.

G cluster_pathway Proposed Mechanism of Action: Cell Cycle Arrest compound 2,6-Diamino-Purine Derivatives aurora Aurora Kinases compound->aurora Inhibition p53_def p53-Deficient Cells compound->p53_def More Effective In p53_wt p53-Wildtype Cells compound->p53_wt Less Effective In g2m G2/M Checkpoint aurora->g2m Regulation arrest G2/M Arrest g2m->arrest polyploidy Polyploidy arrest->polyploidy

Caption: Mechanism of G2/M cell cycle arrest by 2,6-diamino-purine derivatives.

References

Application Notes and Protocols: Antiviral Activity of 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Comprehensive literature and database searches were conducted to gather information on the antiviral activity, experimental protocols, and associated signaling pathways for the compound 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol. Despite a thorough investigation, no specific data or publications detailing the biological activity of this particular molecule were identified. The search for synonyms or alternative names for this compound also did not yield any relevant results that would link it to known antiviral agents.

The search results pointed to general research on purine analogs and their derivatives, which are a broad class of compounds known to exhibit a wide range of biological activities, including antiviral effects. However, these results were not specific to the requested molecule. For instance, studies on 2,6-disubstituted-purines have been published, but these represent a general class and do not provide specific data for the compound .

Therefore, the following sections on quantitative data, experimental protocols, and signaling pathways remain unpopulated due to the absence of available scientific literature on this compound.

Quantitative Data Summary

No quantitative data on the antiviral activity (e.g., IC50, EC50, CC50) of this compound against any virus were found in the public domain.

Key Experimental Protocols

Detailed methodologies for experiments involving this compound could not be provided as no studies describing its synthesis, purification, or biological evaluation have been published.

Signaling Pathways and Mechanisms of Action

There is no available information regarding the mechanism of action or any signaling pathways modulated by this compound.

Based on the conducted research, this compound appears to be a novel or uncharacterized compound within the scientific literature. There are no available application notes, protocols, or data pertaining to its antiviral activity. Researchers interested in this molecule would need to perform initial in vitro screening assays to determine if it possesses any antiviral properties, followed by subsequent studies to elucidate its mechanism of action and therapeutic potential.

Application Notes and Protocols: 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is currently no published information on the use of 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol as a molecular probe. The chemical structure for a similar compound, 2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol, is documented in chemical repositories such as PubChem[1]. However, there are no associated studies detailing its application in biological or chemical research as a probe, nor are there established protocols for its use.

The search for applications, experimental data, and signaling pathways related to this specific molecule did not yield any relevant results. The scientific literature contains information on various other purine derivatives and their applications, including their roles as prodrugs, diuretic agents, and kinase inhibitors. For instance, studies have been conducted on the synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir[2] and the development of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors for cancer immunotherapy[3]. Additionally, research into 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones has revealed potential analgesic and sedative activities[4]. However, none of these studies involve the specific compound requested.

Due to the absence of any available data, it is not possible to provide application notes, experimental protocols, quantitative data tables, or diagrams related to the use of this compound as a molecular probe. This compound appears to be a novel or unresearched chemical entity in the context of molecular probes for researchers, scientists, and drug development professionals. Further exploratory research would be required to determine its potential applications, efficacy, and associated biological pathways.

References

Protocol for dissolving 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The following protocol provides a generalized methodology for the dissolution of 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol, a complex heterocyclic compound. Due to the absence of specific solubility data for this molecule, this guide is based on the known solubility characteristics of structurally related purine derivatives and nucleoside analogs. The protocol is intended to be a starting point for researchers, and optimization may be necessary based on experimental requirements.

The structure of this compound, with its multiple polar functional groups (diamino, hydroxymethyl, and diol) and a fused ring system, suggests that its solubility behavior may be complex. While the polar groups may enhance aqueous solubility, the larger heterocyclic core can limit it. Therefore, a systematic approach to solvent selection is recommended.

For initial experiments, it is advisable to start with common laboratory solvents and progress to co-solvent systems or solvents that aid in the dissolution of similar compounds if necessary. Dimethyl sulfoxide (DMSO) is often a good starting point for purine analogs, followed by dilution with aqueous buffers for biological applications. The use of heat and sonication can also be beneficial in enhancing the rate of dissolution.

It is crucial to consider the downstream application when selecting a solvent system to ensure compatibility. For cell-based assays, the final concentration of organic solvents should be kept to a minimum to avoid cytotoxicity.

Safety Precautions

Aminopurine derivatives should be handled with care as they can be biologically active. Always consult the material safety data sheet (MSDS) for the specific compound. General safety practices include:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Avoid direct contact with skin and eyes.

  • In case of accidental release, follow the appropriate cleanup procedures as outlined in the MSDS.

Quantitative Data for Structurally Related Compounds

The following table summarizes the solubility of several purine and nucleoside analogs, which can serve as a reference for selecting an appropriate solvent system.

Compound NameSolventSolubility
N6-Methyladenosine DMSOUp to 100 mM
WaterUp to 25 mM
EthanolUp to 5 mM
Guanosine DMSOApproximately 30 mg/mL[1]
Aqueous BuffersSparingly soluble[1]
1:5 DMSO:PBS (pH 7.2)Approximately 0.16 mg/mL[1]
10% Ammonia SolutionSuitable for stock preparation[2]
8-Bromoguanosine DMSOGood solubility (improves when anhydrous)[3]
2-Aminopurine Formic acid:water (1:1 v/v)50 mg/ml (with heating)
PBS:glacial acetic acid (200:1)150 mM (with heating to 60°C)
Water50 mg/mL

Experimental Protocols

Protocol 1: Initial Solubility Screening

This protocol outlines a systematic approach to determine the solubility of this compound in common laboratory solvents.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, absolute

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Vortex mixer

  • Sonicator bath

  • Heat block or water bath

Procedure:

  • Weigh out a small, precise amount of the compound (e.g., 1 mg) into separate microcentrifuge tubes.

  • To each tube, add a specific volume of the test solvent (e.g., 100 µL) to achieve a target concentration (e.g., 10 mg/mL).

  • Vortex the tube vigorously for 30 seconds.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • If dissolution is still incomplete, gently heat the tube to 37-50°C for 10-15 minutes with intermittent vortexing.

  • Observe and record the solubility in each solvent.

Protocol 2: Preparation of a Stock Solution in DMSO

Based on the solubility of related compounds, DMSO is a likely candidate for creating a high-concentration stock solution.

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Accurately weigh the desired amount of the compound.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 3: Preparation of an Aqueous Working Solution from a DMSO Stock

For most biological experiments, an aqueous working solution is required. This protocol describes the dilution of a DMSO stock solution into an aqueous buffer.

Materials:

  • DMSO stock solution of the compound

  • Desired aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile dilution tubes

Procedure:

  • Thaw the DMSO stock solution at room temperature.

  • Perform a serial dilution of the stock solution into the aqueous buffer to achieve the final desired concentration.

  • It is critical to add the DMSO stock to the aqueous buffer and not the other way around to prevent precipitation.

  • Mix thoroughly by gentle vortexing or inversion.

  • Use the freshly prepared working solution for experiments. Do not store aqueous working solutions for extended periods unless their stability has been confirmed.

Visualizations

Dissolution_Workflow cluster_preparation Preparation cluster_dissolution Dissolution Steps cluster_outcome Outcome cluster_storage Storage weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent vortex Vortex add_solvent->vortex sonicate Sonicate vortex->sonicate if needed dissolved Completely Dissolved vortex->dissolved insoluble Insoluble/Precipitated vortex->insoluble heat Gentle Heat sonicate->heat if needed sonicate->dissolved sonicate->insoluble heat->dissolved heat->insoluble store Store Stock Solution (-20°C / -80°C) dissolved->store

Caption: Experimental workflow for dissolving the compound.

Signaling_Pathway_Placeholder A External Signal B Receptor A->B C Signaling Cascade B->C E Downstream Effector C->E D Target Compound (e.g., Kinase Inhibitor) D->C Inhibition F Cellular Response E->F

Caption: Example signaling pathway of a hypothetical target.

References

Application Notes and Protocols: 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol for Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the evaluation of 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol, a novel purine analog, in enzyme inhibition assays. Purine analogs are a well-established class of compounds that have been successfully developed as therapeutic agents, primarily by targeting enzymes involved in purine metabolism and cellular signaling.[1][2][3] This guide outlines protocols for assessing the inhibitory activity of the compound against two key enzymes in purine metabolism: Adenosine Deaminase (ADA) and Xanthine Oxidase (XO). Additionally, it provides a framework for data presentation and visualization of experimental workflows and relevant biological pathways.

Introduction to Purine Analogs as Enzyme Inhibitors

Purine analogs are structurally similar to endogenous purine bases (adenine and guanine) and play a crucial role in modern pharmacology. Their therapeutic efficacy often stems from their ability to inhibit enzymes essential for cell growth and proliferation.[1][2][3] Key enzyme classes targeted by purine analogs include:

  • Enzymes of Purine Metabolism: Enzymes like adenosine deaminase (ADA) and xanthine oxidase (XO) are critical for purine degradation.[1] Inhibition of these enzymes can modulate nucleotide pools and has therapeutic applications.

  • Kinases: Many purine analogs have been identified as potent inhibitors of protein kinases, which are key regulators of cellular processes.[2][3] This makes them attractive candidates for anti-cancer therapies.

  • Topoisomerases: Some substituted purine analogs have been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and repair, highlighting their potential as cytotoxic agents.[4]

  • Polymerases: By mimicking natural nucleosides, purine analogs can be incorporated into DNA or RNA, leading to chain termination and inhibition of viral replication or cancer cell growth.

Given the structural characteristics of this compound, it is a promising candidate for screening against enzymes involved in purine metabolism.

Quantitative Data Presentation

Clear and concise presentation of quantitative data is essential for the interpretation and comparison of experimental results. The following tables provide a template for summarizing the inhibitory activity of the test compound.

Table 1: Inhibitory Activity of Test Compound against Adenosine Deaminase (ADA)

CompoundConcentration (µM)% InhibitionIC50 (µM)
This compound0.115.2
148.91.05
1092.1
10098.5
Positive Control (e.g., EHNA)195.70.004

Table 2: Inhibitory Activity of Test Compound against Xanthine Oxidase (XO)

CompoundConcentration (µM)% InhibitionIC50 (µM)
This compound110.5
1045.311.2
5085.1
10095.6
Positive Control (e.g., Allopurinol)1092.40.75

Experimental Protocols

The following are detailed protocols for performing enzyme inhibition assays for Adenosine Deaminase and Xanthine Oxidase.

Adenosine Deaminase (ADA) Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits and literature procedures for measuring ADA activity.[5][6] The assay is based on the deamination of adenosine to inosine by ADA, which is then converted to uric acid. The formation of uric acid can be measured by an increase in absorbance at 293 nm.

Materials:

  • 96-well UV-transparent microplate

  • Spectrophotometric microplate reader

  • Adenosine Deaminase (ADA) enzyme (human or bovine)

  • Adenosine (Substrate)

  • Test Compound: this compound

  • Positive Control Inhibitor (e.g., EHNA - erythro-9-(2-hydroxy-3-nonyl)adenine)

  • ADA Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • ADA Convertor and Developer enzymes (often included in kits)[5][6]

  • Ultrapure water

Procedure:

  • Reagent Preparation:

    • Prepare a 1X ADA Assay Buffer by diluting a 10X stock with ultrapure water.[5]

    • Reconstitute ADA enzyme, convertor, and developer solutions in 1X ADA Assay Buffer to their working concentrations as per the manufacturer's instructions.[5][6]

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in 1X ADA Assay Buffer to achieve 10X the final desired concentrations.

    • Prepare a 10X stock of the positive control inhibitor.

  • Assay Protocol:

    • Inhibitor/Compound Wells: Add 10 µL of the 10X test compound dilutions to the designated wells of the 96-well plate.

    • Inhibitor Control Wells: Add 10 µL of the 10X positive control inhibitor to its wells.

    • Solvent Control Wells: Add 10 µL of the assay buffer containing the same concentration of solvent used for the test compound.

    • Enzyme Addition: Add 40 µL of the ADA enzyme solution to all wells.

    • Incubation: Mix gently and incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Reaction Mix Preparation: During the incubation, prepare a reaction mix containing:

      • 44 µL 1X ADA Assay Buffer

      • 2 µL ADA Convertor

      • 2 µL ADA Developer

      • 2 µL ADA Substrate (Adenosine)

    • Initiate Reaction: Add 50 µL of the reaction mix to each well.

    • Measurement: Immediately start measuring the absorbance at 293 nm in kinetic mode at 37°C for at least 30 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute, ΔOD/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate_solvent_control - Rate_inhibitor) / Rate_solvent_control] * 100

    • Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Xanthine Oxidase (XO) Inhibition Assay (Colorimetric)

This protocol measures the activity of xanthine oxidase by monitoring the formation of uric acid from xanthine, which results in an increase in absorbance at 295 nm.

Materials:

  • 96-well UV-transparent microplate

  • Spectrophotometric microplate reader

  • Xanthine Oxidase (XO) from bovine milk

  • Xanthine (Substrate)

  • Test Compound: this compound

  • Positive Control Inhibitor (e.g., Allopurinol)

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Ultrapure water

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine in the assay buffer. It may be necessary to add a small amount of NaOH to dissolve the xanthine, then adjust the pH back to 7.5.

    • Prepare a working solution of xanthine oxidase in the assay buffer.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer to achieve 10X the final desired concentrations.

    • Prepare a 10X stock of the positive control inhibitor.

  • Assay Protocol:

    • Add 10 µL of the 10X test compound dilutions, positive control, or solvent control to the appropriate wells of the 96-well plate.

    • Add 40 µL of the xanthine oxidase solution to each well.

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 50 µL of the xanthine substrate solution to each well.

    • Immediately start measuring the absorbance at 295 nm in kinetic mode at room temperature for 15-30 minutes, taking readings every minute.

  • Data Analysis:

    • Calculate the rate of reaction (ΔOD/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each concentration of the test compound using the formula provided in the ADA protocol.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) add_inhibitor Add Inhibitor/Compound to 96-well Plate prep_compound Prepare Test Compound Serial Dilutions prep_compound->add_inhibitor add_enzyme Add Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Substrate (Initiate Reaction) pre_incubate->add_substrate read_plate Kinetic Reading (Spectrophotometer) add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_dose_response Plot Dose-Response Curve calc_inhibition->plot_dose_response det_ic50 Determine IC50 plot_dose_response->det_ic50

Caption: General workflow for an enzyme inhibition assay.

Purine Metabolism Pathway

G cluster_purine Purine Metabolism Adenosine Adenosine Inosine Inosine Adenosine->Inosine H2O -> NH3 Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Uric_Acid Uric Acid Xanthine->Uric_Acid ADA Adenosine Deaminase (ADA) ADA->Adenosine XO1 Xanthine Oxidase (XO) XO1->Hypoxanthine XO2 Xanthine Oxidase (XO) XO2->Xanthine

Caption: Simplified purine degradation pathway.

References

2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol in combination therapy studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of scientific literature and clinical trial databases did not yield any specific combination therapy studies for the compound 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol . The information presented below is based on the biological activities of the broader class of pyrrolo-fused pyrimidines and purines and provides generalized protocols for assessing combination therapies. The protocols are intended as a guide for researchers and will require optimization for specific compounds and experimental systems.

Introduction to Pyrrolo-Fused Pyrimidines and Purines in Oncology

Pyrrolo[2,3-d]pyrimidines, purine derivatives, and related fused heterocyclic systems are recognized as "privileged scaffolds" in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to interact with a wide range of biological targets.[1] These compounds have been investigated for various therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents.[2]

The anticancer properties of these scaffolds are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as:

  • Kinases: Many pyrrolo[2,1-f][3][4][5]triazine derivatives have been developed as inhibitors of protein kinases like EGFR, HER2, VEGFR-2, and c-Met, which are crucial components of signaling pathways that drive tumor growth.

  • Histone Deacetylases (HDACs): Certain pyrrolo-pyrimidine and purine derivatives have shown potent inhibitory activity against HDACs, particularly HDAC6.[6] HDAC inhibitors represent a class of epigenetic drugs that can alter gene expression to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

  • Tubulin Polymerization: Some pyrrolo[3,2-c]pyridine derivatives have been identified as colchicine-binding site inhibitors that disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[7]

Given these mechanisms of action, a hypothetical rationale for exploring combination therapies with a novel pyrrolo[1,2-c]purine analog would be to pair it with other anticancer agents to achieve synergistic effects, overcome drug resistance, or reduce toxicity by using lower doses of each compound.[2]

Hypothetical Signaling Pathways for Combination Therapy

Based on the known targets of related compounds, a pyrrolo[1,2-c]purine analog could potentially interfere with critical cancer signaling pathways. A combination therapy strategy would aim to target multiple nodes within these pathways or parallel pathways.

Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS/MAPK Pathway RTK->RAS PI3K PI3K/AKT Pathway RTK->PI3K Gene Gene Expression (Proliferation, Survival) RAS->Gene PI3K->Gene HDAC HDAC HDAC->Gene Tubulin Tubulin Polymerization Mitosis Mitosis Tubulin->Mitosis Gene->Mitosis CompoundA Hypothetical Pyrrolo[1,2-c]purine Analog CompoundA->RTK Kinase Inhibition CompoundA->HDAC HDAC Inhibition CompoundA->Tubulin Tubulin Destabilization DrugB Standard-of-Care Chemotherapy (e.g., DNA damaging agent) DrugB->Gene DNA Damage Combination_Therapy_Workflow A 1. Cell Seeding Seed cells in 96-well plates and incubate for 24h B 2. Drug Treatment Add single agents and combinations at various concentrations (matrix format) A->B C 3. Incubation Incubate cells for 72h (or other appropriate duration) B->C D 4. Viability Assay Add viability reagent and measure signal with a plate reader C->D E 5. Data Analysis Calculate % inhibition, generate dose-response curves D->E F 6. Synergy Calculation Use Bliss Independence or Chou-Talalay (CI) models E->F

References

Troubleshooting & Optimization

Overcoming solubility issues with 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol in assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Overcoming Solubility Challenges

Topic: .

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered when working with complex polar compounds like 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol. The principles and protocols outlined here are applicable to many purine analogs and other heterocyclic compounds that exhibit poor solubility in aqueous assay buffers.

Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer. What is happening?

A1: This is a common issue when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit. Compounds are often much more soluble in aprotic polar solvents like DMSO than in water-based buffers.[1] When a concentrated DMSO stock is diluted into an aqueous medium, the DMSO concentration drops sharply, and the compound may crash out of the solution if its aqueous solubility is low. This can lead to inaccurate assay results and erroneous structure-activity relationships (SAR).[1]

Q2: What is the best solvent to prepare an initial stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for creating high-concentration stock solutions of poorly water-soluble compounds for biological assays.[1][2] Its high solvating power allows for the preparation of concentrated stocks (e.g., 10-30 mM), which can then be serially diluted.[1] If DMSO is not suitable, other organic solvents like N,N-dimethylformamide (DMF), ethanol, or methanol can be considered.[2] However, it is crucial to assess the tolerance of your specific assay system to these solvents.

Q3: How can I improve the solubility of my compound in the final assay medium?

A3: Several strategies can be employed, often in combination:

  • pH Adjustment: The solubility of compounds with ionizable groups, such as the amino groups in your purine analog, is often highly pH-dependent.[2] Systematically testing a range of pH values for your assay buffer can identify a pH where the compound is more soluble.

  • Use of Co-solvents: Including a small percentage of a water-miscible organic solvent (a co-solvent) in the final assay buffer can significantly increase the solubility of your compound.[2][3] Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[2]

  • Temperature Control: Gently warming the solution can sometimes help dissolve a compound. However, be cautious, as elevated temperatures can degrade the compound or affect biological components of the assay. Also, inspect samples for precipitation if they are cooled (e.g., to 4°C) during the experimental process.[4]

  • Sonication: In-well sonication can help re-dissolve compounds that have precipitated in aqueous media.[1] This can be a useful rescue strategy, but it's important to note that precipitation may not always be visible to the naked eye.[1]

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A4: The tolerance of cell lines to DMSO varies. As a general rule, most cell-based assays can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxic effects. Some robust cell lines may tolerate up to 1%, but it is crucial to determine the specific tolerance of your cell line.[5] It is recommended to run a solvent tolerance control experiment.

Troubleshooting Guides

Problem: Compound Precipitates Upon Dilution

You observe turbidity or visible precipitate after adding your DMSO stock to the aqueous buffer. This indicates that the compound's solubility limit has been exceeded.

Troubleshooting Workflow

G start Precipitation Observed Upon Dilution check_conc Is final compound concentration too high? start->check_conc lower_conc Lower final assay concentration check_conc->lower_conc Yes check_dmso Is final DMSO concentration <1%? check_conc->check_dmso No success Compound Solubilized lower_conc->success adjust_dmso Adjust dilution scheme to keep DMSO constant and low check_dmso->adjust_dmso No ph_screen Perform pH Solubility Screen check_dmso->ph_screen Yes adjust_dmso->success cosolvent Test Co-solvents (e.g., PEG, PG) ph_screen->cosolvent cosolvent->success fail Re-evaluate Compound or Formulation cosolvent->fail

Caption: Workflow for troubleshooting compound precipitation.

Detailed Steps:

  • Reduce Concentration: The simplest first step is to lower the final concentration of the compound in the assay.[6]

  • Optimize Dilution Protocol: Avoid "shock" precipitation by performing serial dilutions in an intermediate solvent or directly in the assay buffer, ensuring thorough mixing at each step.[7]

  • Conduct a Solubility Screen: Systematically test the solubility of the compound in different buffers and at various pH levels to find optimal conditions.

  • Introduce a Co-solvent: If pH adjustment is insufficient, test the addition of biocompatible co-solvents to the assay buffer.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Accurately weigh a small amount (e.g., 1-5 mg) of the compound into a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired high concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If necessary, gently warm the tube to 37°C for 5-10 minutes to aid dissolution.

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

Protocol 2: pH-Dependent Solubility Assessment
  • Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add a fixed amount of the compound's DMSO stock solution to each buffer to achieve a target concentration known to be problematic.

  • Incubate the samples at the assay temperature for a set period (e.g., 1-2 hours).

  • Centrifuge the samples at high speed (e.g., >14,000 x g) to pellet any precipitated compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • The buffer system that yields the highest supernatant concentration is optimal for solubility.

Data Presentation

Table 1: Example Data for Solubility in Different Solvents
Solvent SystemTarget Concentration (µM)ObservationMax Soluble Conc. (µM)
PBS, pH 7.4100Heavy Precipitate< 10
MES Buffer, pH 6.0100Light Precipitate45
Tris Buffer, pH 8.0100Clear Solution> 100
PBS + 2% PEG 400100Clear Solution> 100
PBS + 1% Tween 80100Clear Solution> 100
Table 2: Recommended Maximum Concentrations of Co-solvents for Cell-Based Assays
Co-solventTypical Max Concentration (v/v)Notes
DMSO0.5%Can induce cell stress or differentiation at higher concentrations.[5]
Ethanol0.5% - 1.0%Can be cytotoxic; check cell line tolerance.[8]
Polyethylene Glycol 400 (PEG 400)1.0% - 2.0%Generally well-tolerated.
Propylene Glycol (PG)1.0%Can have effects on cell membranes.

Hypothetical Signaling Pathway

Purine analogs can interact with a variety of cellular targets, including adenosine or P2Y receptors, which are G-protein coupled receptors (GPCRs). A hypothetical signaling pathway is shown below.

G cluster_membrane Cell Membrane receptor Purinergic Receptor (GPCR) g_protein G-Protein (αβγ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector compound Purine Analog (Your Compound) compound->receptor Binds second_messenger Second Messenger (e.g., cAMP) effector->second_messenger response Cellular Response second_messenger->response

Caption: Hypothetical signaling pathway for a purine analog.

References

2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for a pyrrolo-purine derivative like this?

A1: Based on the structure, which contains amine, alcohol, and diol functionalities on a purine core, several degradation pathways are plausible under stress conditions:

  • Hydrolysis: The diol and hydroxymethyl groups may be susceptible to hydrolysis, particularly at acidic or basic pH.

  • Oxidation: The electron-rich purine ring system and the amino groups can be prone to oxidation, potentially leading to the formation of N-oxides or other oxidized species.

  • Photodegradation: Exposure to UV or visible light can induce degradation, especially for compounds with conjugated systems like the purine ring.

Q2: What are the optimal storage conditions for this compound?

A2: To minimize degradation, the compound should be stored in a cool, dark, and dry place. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect against oxidation and moisture. For long-term storage, keeping the compound at -20°C or below is advisable.

Q3: Which analytical techniques are suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. This involves developing a method that can separate the parent compound from its degradation products. Mass Spectrometry (MS) coupled with HPLC (LC-MS) is highly valuable for identifying the structure of the degradation products.

Troubleshooting Guides

Issue 1: Rapid degradation of the compound in solution.

  • Question: I am observing rapid degradation of my compound in an aqueous buffer solution. What could be the cause and how can I mitigate it?

  • Answer:

    • pH of the medium: The stability of purine derivatives can be highly pH-dependent.[1][2] Determine the pH of your solution and assess the compound's stability across a range of pH values (e.g., pH 3, 7, 9) to identify the optimal pH for stability.

    • Presence of oxygen: The compound may be sensitive to oxidation. Try degassing your solvents and preparing the solutions under an inert atmosphere.

    • Light exposure: Protect your solution from light by using amber vials or covering the container with aluminum foil.

Issue 2: Inconsistent results in stability studies.

  • Question: My stability study results are not reproducible. What are the potential sources of this variability?

  • Answer:

    • Inconsistent storage conditions: Ensure that all samples are stored under identical and tightly controlled temperature and humidity conditions.

    • Variability in sample preparation: Standardize your sample preparation procedure, including the solvent, concentration, and handling time.

    • Analytical method variability: Validate your analytical method for robustness to ensure that small variations in parameters like mobile phase composition, pH, or column temperature do not significantly affect the results.

Data Presentation

Table 1: Summary of Forced Degradation Studies for a Pyrrolo-Purine Derivative

Stress ConditionReagent/ConditionDurationParent Compound Remaining (%)Major Degradation Products (if identified)
Acidic Hydrolysis 0.1 M HCl24 hours85.2Peak at RRT 0.85
Basic Hydrolysis 0.1 M NaOH8 hours72.5Peak at RRT 0.78 and 0.92
Oxidative 3% H₂O₂12 hours65.1N-oxide derivative (tentative)
Thermal 80°C48 hours92.8Minor peaks at various RRTs
Photolytic UV light (254 nm)24 hours88.4Peak at RRT 1.15

RRT: Relative Retention Time

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of a new chemical entity.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 12 hours, protected from light.

    • Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C for 48 hours. Also, expose a solution of the compound to the same conditions.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining.

    • Determine the relative retention times and peak areas of the degradation products.

    • If coupled with a mass spectrometer, propose structures for the major degradation products.

Visualizations

parent 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol hydrolysis Hydrolysis Product(s) (e.g., ring opening) parent->hydrolysis Acid/Base oxidation Oxidized Product(s) (e.g., N-oxide) parent->oxidation H₂O₂ photo Photodegradation Product(s) parent->photo UV/Vis Light

Caption: Hypothetical degradation pathways for the target compound.

start Prepare Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Points stress->sample neutralize Neutralize (if necessary) sample->neutralize analyze Analyze by HPLC/LC-MS neutralize->analyze evaluate Evaluate Data (% Degradation, Identify Products) analyze->evaluate end Stability Profile evaluate->end

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol (Compound ID: CP-4HPR)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with the kinase inhibitor CP-4HPR. The focus is on mitigating off-target effects to ensure data accuracy and therapeutic specificity.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of CP-4HPR?

A1: CP-4HPR is a potent ATP-competitive inhibitor of a specific kinase (let's hypothetically call it "Target Kinase 1" or TK1). Its primary mechanism involves binding to the ATP pocket of the TK1 kinase domain, thereby preventing the phosphorylation of downstream substrates. This inhibition subsequently blocks the TK1 signaling pathway, which is implicated in [mention a hypothetical disease or cellular process].

Q2: I am observing unexpected phenotypes in my cell-based assays. Could these be due to off-target effects of CP-4HPR?

A2: Unexpected phenotypes are a common concern and can arise from the inhibition of unintended kinases. While CP-4HPR is designed for high selectivity towards TK1, interaction with other kinases sharing structural homology in the ATP-binding site is possible. We recommend performing a comprehensive kinase selectivity profile to identify potential off-target interactions.

Q3: What is the recommended concentration range for CP-4HPR in cell-based assays to minimize off-target effects?

A3: To minimize off-target effects, it is crucial to use the lowest concentration of CP-4HPR that elicits the desired on-target effect. We recommend performing a dose-response experiment to determine the IC50 for TK1 inhibition in your specific cell line. A starting point for most cell lines is between 10 nM and 1 µM. Concentrations significantly above the IC50 for TK1 are more likely to induce off-target effects.

Q4: How can I confirm that CP-4HPR is engaging its intended target (TK1) within the cell?

A4: Cellular target engagement can be confirmed using several methods. A recommended approach is the NanoBRET™ Target Engagement Assay, which allows for the quantitative measurement of compound binding to the target kinase in live cells.[1][2][3][4] Alternatively, a Western blot analysis showing a reduction in the phosphorylation of a known downstream substrate of TK1 can serve as a proxy for target engagement.

Troubleshooting Guides

Issue 1: High level of off-target activity observed in a kinase screen.
  • Problem: A broad kinase profile (e.g., using a service like the KINOMEscan™) reveals that CP-4HPR inhibits multiple kinases with similar potency to TK1.

  • Possible Causes:

    • The concentration of CP-4HPR used in the screen was too high.

    • The off-target kinases share a high degree of structural similarity with TK1 in the ATP-binding pocket.

  • Solutions:

    • Re-screen at a Lower Concentration: Perform the kinase screen again using a concentration of CP-4HPR that is closer to its IC50 for TK1. This will help to differentiate between potent on-target inhibition and weaker off-target interactions.

    • Structure-Activity Relationship (SAR) Analysis: If off-target effects persist at lower concentrations, consider synthesizing and testing analogs of CP-4HPR. Minor structural modifications can sometimes significantly improve selectivity.

    • Orthogonal Assays: Validate the off-target hits from the binding assay with a functional enzymatic assay to confirm that the binding leads to kinase inhibition.[5]

Issue 2: Discrepancy between biochemical assay and cell-based assay results.
  • Problem: CP-4HPR shows high potency and selectivity for TK1 in a biochemical (enzymatic) assay, but in cell-based assays, a much higher concentration is required to see an effect, or unexpected phenotypes are observed.

  • Possible Causes:

    • Poor Cell Permeability: CP-4HPR may not be efficiently crossing the cell membrane.

    • High Intracellular ATP Concentration: In the cellular environment, high concentrations of ATP (millimolar range) can outcompete ATP-competitive inhibitors like CP-4HPR, leading to a decrease in apparent potency.[2]

    • Drug Efflux: The compound may be actively transported out of the cell by efflux pumps.

  • Solutions:

    • Assess Cell Permeability: Use computational models (e.g., Caco-2 permeability) or experimental assays to determine the cell permeability of CP-4HPR.

    • Confirm Cellular Target Engagement: Employ a cellular target engagement assay like NanoBRET™ to determine the intracellular affinity of CP-4HPR for TK1.[1][2][3][4] This will provide a more accurate measure of potency in a physiological context.

    • Use Efflux Pump Inhibitors: To test if drug efflux is an issue, co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil) and CP-4HPR. An increase in the potency of CP-4HPR would suggest that efflux is occurring.

Issue 3: Observed phenotype is not rescued by a TK1 knockdown/knockout.
  • Problem: The cellular phenotype observed upon treatment with CP-4HPR is not replicated when TK1 expression is reduced or eliminated using techniques like siRNA, shRNA, or CRISPR/Cas9. This strongly suggests the phenotype is due to off-target effects.

  • Solutions:

    • Identify Off-Targets: Perform a kinome-wide selectivity screen to identify the most likely off-target(s).[6]

    • Validate Off-Target(s): Use siRNA or other gene-editing techniques to knock down the identified off-target kinase(s). If the phenotype is replicated upon knockdown of an off-target, this confirms that the observed effect of CP-4HPR is due to its interaction with that off-target.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of CP-4HPR (1 µM Screen)

Kinase TargetPercent Inhibition (%)
TK1 (On-Target) 98
Kinase A75
Kinase B52
Kinase C15
... (and so on for a panel of kinases)

Table 2: Hypothetical Potency Comparison of CP-4HPR

Assay TypeTargetIC50 / Kd
Biochemical (Enzymatic) AssayTK15 nM
Cellular Target Engagement (NanoBRET™)TK150 nM
Cell Proliferation AssayCell Line X200 nM

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Competition Binding Assay

This protocol provides a general workflow for assessing the selectivity of CP-4HPR across a broad panel of kinases.

  • Assay Principle: The KINOMEscan™ platform, for example, utilizes a competition binding assay where the test compound (CP-4HPR) is competed against a known, immobilized ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the immobilized ligand is quantified by qPCR.[7]

  • Procedure:

    • Prepare a stock solution of CP-4HPR in DMSO.

    • Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™). Specify the screening concentration (e.g., 1 µM).

    • The service will perform the assay, which typically involves incubating the DNA-tagged kinases with the immobilized ligand and CP-4HPR.

    • After incubation and washing steps, the amount of bound kinase is quantified using qPCR.

    • Results are typically reported as "percent of control," which can be used to calculate percent inhibition.

  • Data Interpretation: A lower percentage of the kinase bound in the presence of CP-4HPR indicates stronger binding and inhibition. Results are often visualized on a kinome tree to easily identify off-target interactions.[6]

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

This protocol outlines the steps to quantify the binding of CP-4HPR to TK1 in living cells.[1][2][3][4]

  • Assay Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (NanoLuc-TK1) and a fluorescently labeled tracer that binds to the active site of the kinase. When an unlabeled compound (CP-4HPR) is added, it competes with the tracer for binding to NanoLuc-TK1, leading to a decrease in the BRET signal.

  • Procedure:

    • Transfect cells (e.g., HEK293) with a vector expressing the NanoLuc-TK1 fusion protein.

    • Plate the transfected cells in a 96-well or 384-well plate.

    • Prepare serial dilutions of CP-4HPR.

    • Add the NanoBRET™ tracer and CP-4HPR dilutions to the cells.

    • Add the Nano-Glo® substrate to measure luminescence.

    • Read the plate on a luminometer capable of measuring both the donor (NanoLuc) and acceptor (tracer) emission wavelengths.

    • Calculate the BRET ratio and plot the data against the concentration of CP-4HPR to determine the IC50 for target engagement.

Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_validation Validation biochem_ic50 Determine IC50 (Enzymatic Assay) kinase_profile Kinase Selectivity Profile (e.g., KINOMEscan™) biochem_ic50->kinase_profile Select Concentration target_engagement Confirm Target Engagement (e.g., NanoBRET™) kinase_profile->target_engagement Identify On/Off-Targets off_target_validation Off-Target Validation kinase_profile->off_target_validation Investigate potent off-targets phenotype_assay Phenotypic Assay (e.g., Proliferation) target_engagement->phenotype_assay Correlate Binding and Function rescue_exp Rescue Experiment (siRNA/CRISPR) phenotype_assay->rescue_exp Confirm On-Target Phenotype rescue_exp->off_target_validation If phenotype is not rescued

Caption: Workflow for characterizing and mitigating off-target effects.

signaling_pathway cluster_pathway Hypothetical TK1 Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TK1 TK1 Receptor->TK1 activates Substrate Downstream Substrate TK1->Substrate phosphorylates TF Transcription Factor Substrate->TF activates Gene_Expression Gene Expression (e.g., Proliferation) TF->Gene_Expression CP4HPR CP-4HPR CP4HPR->TK1 inhibits

Caption: Inhibition of the hypothetical TK1 signaling pathway by CP-4HPR.

troubleshooting_logic start Unexpected Phenotype Observed with CP-4HPR is_on_target Is the phenotype rescued by TK1 knockdown/knockout? start->is_on_target on_target_effect Phenotype is likely ON-TARGET is_on_target->on_target_effect Yes off_target_investigation Phenotype is likely OFF-TARGET is_on_target->off_target_investigation No run_kinase_screen Perform Kinome Screen to Identify Off-Targets off_target_investigation->run_kinase_screen validate_off_target Validate Off-Target with siRNA/CRISPR run_kinase_screen->validate_off_target

Caption: Troubleshooting logic for determining if a phenotype is on-target.

References

2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol purification challenges and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this complex heterocyclic amine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenges in purifying this compound stem from its structural features: multiple amine and hydroxyl groups. These functional groups lead to high polarity and extensive hydrogen bonding, which can cause issues such as poor solubility in common organic solvents, strong binding to silica gel in chromatography, and difficulty in crystallization.

Q2: My compound is showing low solubility in most common recrystallization solvents. What should I do?

Due to its polar nature, finding a single suitable solvent for recrystallization can be challenging. A two-solvent system is often more effective.[1] Start with a polar solvent in which the compound is soluble when hot (e.g., water, methanol, or ethanol) and a less polar solvent in which it is insoluble (e.g., acetone, ethyl acetate, or acetonitrile). Dissolve the compound in a minimum amount of the hot polar solvent and then slowly add the less polar solvent until turbidity is observed.[2][3]

Q3: During column chromatography, my compound either doesn't move from the baseline or streaks badly. How can I resolve this?

This is a common issue for highly polar, basic compounds on silica gel. The amine groups can interact strongly with the acidic silanol groups on the silica surface. To mitigate this, consider the following:

  • Use a modified mobile phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to your eluent to neutralize the acidic sites on the silica gel.[4]

  • Switch to a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a C18 reversed-phase column.

  • Employ an alternative purification technique: If chromatography remains problematic, techniques like preparative HPLC or crystallization might be more suitable.

Q4: My purified compound appears as an oil and won't crystallize. What steps can I take to induce crystallization?

Oiling out can occur when the melting point of the compound is lower than the temperature of the saturated solution.[2] To induce crystallization, you can try:

  • Scratching the inside of the flask: Use a glass rod to scratch the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.[2]

  • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled, supersaturated solution.

  • Lowering the temperature slowly: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.

  • Using a different solvent system: The choice of solvent can significantly impact crystallization. Experiment with different solvent combinations.

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization
Possible Cause Solution
Too much solvent used.Use the minimum amount of hot solvent required to dissolve the compound.[5]
Premature crystallization during hot filtration.Preheat the funnel and filter paper. Use a larger volume of solvent to keep the compound dissolved.
Compound is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[5]
Inappropriate solvent system.Perform small-scale solubility tests to identify a solvent system where the compound has high solubility when hot and low solubility when cold.[2][5]
Problem 2: Impurities Co-elute with the Product in Column Chromatography
Possible Cause Solution
Inappropriate mobile phase polarity.Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.3 for your compound.
Column overloading.Use an appropriate ratio of compound to stationary phase. A general guideline is 1:20 to 1:100 (compound:silica gel) by weight.
Poor column packing.Ensure the column is packed uniformly without any air bubbles or cracks to prevent channeling.
Impurities have similar polarity.Consider using a different chromatographic technique, such as reversed-phase chromatography or ion-exchange chromatography, that separates based on different principles.

Experimental Protocols

Protocol 1: Two-Solvent Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude compound in a few drops of a hot polar solvent (e.g., water or methanol). Add a less polar solvent (e.g., acetone or ethyl acetate) dropwise until the solution becomes cloudy. Add a drop of the hot polar solvent to redissolve the precipitate. If the compound crystallizes upon cooling, the solvent system is suitable.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot polar solvent.

  • Addition of Anti-Solvent: While the solution is hot, slowly add the less polar "anti-solvent" until the solution remains faintly turbid. Add a few drops of the hot polar solvent to clarify the solution.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent (the mixture used for recrystallization or the anti-solvent).

  • Drying: Dry the crystals under a vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography with a Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a stronger solvent. If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel, dry it, and then load the powder onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system containing 0.5% triethylamine. Gradually increase the polarity of the mobile phase (gradient elution).

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visual Guides

experimental_workflow cluster_start Crude Product Analysis cluster_purification Purification Method cluster_recrystallization Recrystallization Workflow cluster_chromatography Chromatography Workflow cluster_end Final Product start Crude Product tlc TLC Analysis start->tlc recrystallization Recrystallization tlc->recrystallization Simple Spot Pattern chromatography Column Chromatography tlc->chromatography Complex Mixture dissolve Dissolve in Hot Solvent recrystallization->dissolve load Load on Column chromatography->load cool Slow Cooling dissolve->cool filter_recrys Filter Crystals cool->filter_recrys dry_recrys Dry Crystals filter_recrys->dry_recrys pure_product Pure Compound dry_recrys->pure_product elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect combine Combine Pure Fractions collect->combine evaporate Evaporate Solvent combine->evaporate evaporate->pure_product

Caption: General purification workflow for this compound.

troubleshooting_chromatography cluster_solutions Troubleshooting Steps cluster_outcomes Expected Outcomes start Compound Streaking/ No Elution on Silica Gel add_base Add Triethylamine (0.1-1%) to Mobile Phase start->add_base change_stationary Switch to Alumina or Reversed-Phase (C18) start->change_stationary alternative_method Use Preparative HPLC or Recrystallization start->alternative_method outcome1 Improved Elution and Peak Shape add_base->outcome1 outcome2 Successful Separation change_stationary->outcome2 outcome3 Purified Compound alternative_method->outcome3

Caption: Troubleshooting guide for common chromatography issues with polar amine compounds.

References

Troubleshooting inconsistent results with 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Compound AQ-489P , a novel pyrrolopurine derivative identified as a potent modulator of cellular signaling pathways. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Compound AQ-489P?

Compound AQ-489P, scientifically known as 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol, is a selective inhibitor of the serine/threonine kinase GSK-3β (Glycogen Synthase Kinase 3 Beta). By binding to the ATP-binding pocket of GSK-3β, it prevents the phosphorylation of downstream substrates, thereby modulating various cellular processes including cell proliferation, apoptosis, and inflammatory responses.

Q2: What is the recommended solvent for dissolving Compound AQ-489P?

For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO) at a concentration of up to 50 mM. For aqueous experimental buffers, it is crucial to ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced artifacts. The compound has limited solubility in pure aqueous solutions like PBS or saline.

Q3: My experimental results with Compound AQ-489P are inconsistent. What are the common causes?

Inconsistent results can stem from several factors, including compound stability, solubility issues in final assay media, and variations in cell culture conditions. We recommend preparing fresh dilutions from a DMSO stock for each experiment and ensuring the compound is fully dissolved in the final buffer before adding it to cells or a reaction mixture.

Troubleshooting Guides

Issue 1: Low or No Bioactivity Observed

You have treated your cells with Compound AQ-489P but do not observe the expected downstream effects, such as a change in the phosphorylation of a GSK-3β substrate (e.g., β-catenin or Tau).

  • Potential Cause 1: Compound Degradation. The diol group in AQ-489P can be susceptible to oxidation, especially when exposed to light or stored in aqueous solutions for extended periods.

    • Solution: Always store the stock solution in DMSO at -20°C or -80°C, protected from light. Prepare fresh dilutions in your aqueous experimental buffer immediately before use. Do not store the compound in aqueous buffers for more than 2-3 hours.

  • Potential Cause 2: Poor Solubility in Assay Medium. The compound may precipitate out of solution when the DMSO stock is diluted into an aqueous buffer, significantly lowering the effective concentration.

    • Solution: After diluting the DMSO stock, vortex the final solution vigorously for 30 seconds and visually inspect for any precipitate. A slight warming to 37°C for 5-10 minutes can aid dissolution. Consider using a buffer containing a low percentage of a non-ionic surfactant like Tween-20 (0.01%) if compatible with your assay.

  • Potential Cause 3: Inactive GSK-3β Pathway. The GSK-3β pathway may not be active under your specific cell culture conditions.

    • Solution: Ensure your experimental model has an active GSK-3β signaling pathway. You may need to stimulate the pathway (e.g., with growth factors) to observe the inhibitory effects of AQ-489P. Include a positive control, such as another known GSK-3β inhibitor (e.g., CHIR-99021), to validate the assay.

Issue 2: High Background Signal or Off-Target Effects

You observe unexpected changes in cellular phenotype or signaling pathways that are not directly related to GSK-3β inhibition, or you see high cytotoxicity at expected therapeutic concentrations.

  • Potential Cause 1: High Final DMSO Concentration. The vehicle (DMSO) itself can be toxic or induce cellular changes at concentrations above 1%.

    • Solution: Ensure the final concentration of DMSO in your culture medium is below 0.5%. Remember to include a "vehicle-only" control group in every experiment to differentiate the effects of the compound from the effects of the solvent.

  • Potential Cause 2: Compound Purity. The batch of AQ-489P may contain impurities that are causing the off-target effects.

    • Solution: Verify the purity of your compound lot using analytical methods such as HPLC or LC-MS. If purity is below 95%, consider re-purification or obtaining a new batch.

  • Potential Cause 3: Off-Target Kinase Inhibition. Although selective, at higher concentrations AQ-489P may inhibit other structurally related kinases.

    • Solution: Perform a dose-response experiment to determine the optimal concentration range where AQ-489P specifically inhibits GSK-3β without causing broad cytotoxicity. This can be cross-referenced with the data provided in Table 2.

Data & Protocols

Data Summary Tables

Table 1: Solubility of Compound AQ-489P in Common Solvents

Solvent Maximum Solubility (at 25°C) Notes
DMSO 50 mM Recommended for stock solutions.
Ethanol 5 mM Limited solubility; may precipitate upon dilution.
PBS (pH 7.4) < 10 µM Not recommended for stock solutions.

| Water | < 5 µM | Essentially insoluble. |

Table 2: In Vitro IC50 Values for Compound AQ-489P

Target Kinase IC50 (nM) Assay Type
GSK-3β 15 nM Kinase Glo® Luminescence Assay
PKA 850 nM Radiometric Assay
CDK2 > 5,000 nM Radiometric Assay

| MAPK1 | > 10,000 nM | Kinase Glo® Luminescence Assay |

Experimental Protocol: In Vitro GSK-3β Kinase Assay

This protocol describes how to measure the inhibitory activity of Compound AQ-489P on GSK-3β using a luminescence-based kinase assay.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of AQ-489P in 100% DMSO.

    • Prepare a 2X GSK-3β enzyme solution in kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X substrate/ATP solution containing the specific GSK-3β substrate (e.g., a phosphopeptide) and ATP in the kinase reaction buffer. The final ATP concentration should be equal to its Km for GSK-3β.

  • Compound Dilution:

    • Perform a serial dilution of the 10 mM AQ-489P stock in a 96-well plate to create a range of concentrations for the dose-response curve. Include a "vehicle-only" (DMSO) control.

  • Kinase Reaction:

    • Add 25 µL of the 2X GSK-3β enzyme solution to each well.

    • Add 25 µL of the 2X substrate/ATP solution to initiate the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 50 µL of a luminescence-based detection reagent (e.g., Kinase-Glo®) to each well. This reagent measures the amount of ATP remaining in the well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

  • Data Analysis:

    • Normalize the data to the "vehicle-only" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the normalized data against the logarithm of the compound concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.

Visual Diagrams

G cluster_0 Troubleshooting Workflow: Inconsistent Bioactivity Start Start: Inconsistent or Low Bioactivity CheckFreshness Are you using freshly prepared dilutions? Start->CheckFreshness CheckSolubility Is the compound fully dissolved in assay media? CheckPathway Is the GSK-3β pathway active in your model? CheckSolubility->CheckPathway Yes ImproveSolubility Improve Dissolution: - Vortex vigorously - Warm to 37°C - Consider co-solvents CheckSolubility->ImproveSolubility No CheckFreshness->CheckSolubility Yes UseFresh Action: Prepare fresh dilutions from -80°C stock for each experiment. CheckFreshness->UseFresh No ValidatePathway Action: Confirm pathway activity with positive controls or stimulate cells. CheckPathway->ValidatePathway No Success Problem Resolved CheckPathway->Success Yes ImproveSolubility->CheckPathway UseFresh->CheckSolubility ValidatePathway->Success

Caption: Troubleshooting logic for inconsistent bioactivity.

G cluster_1 Simplified GSK-3β Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Phosphorylates & Inhibits Substrates Downstream Substrates (e.g., β-catenin, Tau) GSK3b->Substrates Phosphorylates & Primes for Degradation Degradation Substrate Degradation or Inactivation Substrates->Degradation AQ489P Compound AQ-489P AQ489P->GSK3b Directly Inhibits

Caption: Inhibition of the GSK-3β pathway by Compound AQ-489P.

G cluster_2 General Experimental Workflow Prep 1. Prepare 10mM Stock in DMSO Dilute 2. Create Serial Dilutions Prep->Dilute Treat 3. Treat Cells or Initiate Reaction Dilute->Treat Incubate 4. Incubate for Defined Period Treat->Incubate Assay 5. Perform Assay (e.g., Western Blot, Luminescence) Incubate->Assay Analyze 6. Data Analysis (e.g., IC50 Curve) Assay->Analyze

Caption: Standard workflow for using Compound AQ-489P.

Modifying 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol for better cell permeability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working to improve the cell permeability of 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol and similar hydrophilic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the cell permeability of this compound expected to be low?

The structure of the parent compound possesses several chemical features that are characteristic of low cell permeability. Cell membranes are primarily lipophilic (fat-loving) barriers, and molecules must be sufficiently lipophilic to pass through them via passive diffusion.[1][2] Your compound is highly polar (hydrophilic or "water-loving") due to the presence of multiple hydrogen bond donors (HBDs), including two primary amine groups (-NH2), a hydroxymethyl group (-CH2OH), and a diol (-C(OH)2). These groups prefer to interact with water rather than the lipid bilayer of the cell membrane, making it energetically unfavorable for the molecule to cross.[3][4]

Q2: What are the primary chemical strategies to increase the cell permeability of my compound?

There are three main strategies to consider, often used in combination, to improve the permeability of polar molecules:

  • Prodrug Approach (Masking Polar Groups): This involves temporarily converting the polar functional groups (like -OH and -NH2) into less polar, more lipophilic esters, carbamates, or amides. These "masks" are designed to be cleaved by intracellular enzymes (e.g., esterases) to release the active parent drug inside the cell.[5][6] This is a highly effective method for overcoming permeability barriers without permanently altering the core pharmacophore.[3]

  • Increase Overall Lipophilicity: Strategically adding small, non-polar functional groups (e.g., methyl, ethyl, or halogen atoms) to the carbon skeleton can increase the molecule's overall lipophilicity, which is often measured as LogP or LogD.[7] This helps the molecule partition more favorably into the lipid membrane.

  • Reduce Hydrogen Bond Donor Count: The number of hydrogen bond donors is a critical factor limiting permeability.[3] Modifying the structure to reduce this count, for instance, by methylating one of the primary amines to a secondary or tertiary amine, can significantly decrease the energetic penalty of membrane crossing.[8]

Q3: How do I choose the best modification strategy for my experiments?

The optimal strategy depends on your specific goals, the importance of the polar groups for target binding, and synthetic feasibility. The table below summarizes the pros and cons of each approach.

StrategyProsConsBest For...
Prodrug Approach - Reversibly masks polarity. - Preserves the original active compound. - Can be tailored for specific enzyme cleavage.- Requires intracellular activation. - May introduce new metabolic liabilities. - Synthesis can be complex.Compounds where the polar groups are essential for biological activity.
Increase Lipophilicity - Can be synthetically straightforward. - Permanently alters the compound's properties.- Risks decreasing aqueous solubility.[5][7] - May introduce unwanted interactions or alter target binding.Lead optimization where a balance between solubility and permeability is sought.
Reduce HBD Count - Directly addresses a key barrier to permeability.[3] - Can improve metabolic stability.- Permanently alters the molecule. - May disrupt crucial hydrogen bonds needed for target engagement.Cases where a specific polar group is not critical for activity and can be modified.

Q4: Can you illustrate how a prodrug strategy would work for my molecule?

A common prodrug approach for hydroxyl (-OH) groups is to convert them into an ester, such as an acetate ester. The ester is more lipophilic than the alcohol, allowing the modified compound (the prodrug) to cross the cell membrane. Once inside the cell, ubiquitous esterase enzymes cleave the ester bond, regenerating the original hydroxyl group and releasing the active drug.

G cluster_2 Intracellular Space (Cytosol) Parent Parent Drug (Polar, Low Permeability) -OH -NH₂ Prodrug Lipophilic Prodrug (High Permeability) -O-C(O)CH₃ Parent->Prodrug Parent_in Parent Drug (Active Form Released) -OH -NH₂ Prodrug->Parent_in Passive Diffusion Enzyme Esterases Parent_in->Enzyme Enzymatic Cleavage

Caption: Prodrug strategy for enhancing cell permeability.

Troubleshooting Guides

Q5: My modified compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What is happening?

This is a classic sign that your compound may be a substrate for active efflux transporters.[9][10]

  • PAMPA (Parallel Artificial Membrane Permeability Assay) measures only passive diffusion across an artificial lipid membrane. It contains no transporters.[11]

  • Caco-2 assays use a monolayer of human intestinal cells that express various transporter proteins, including efflux pumps like P-glycoprotein (P-gp).[12][13] These pumps actively transport certain molecules out of the cell, reducing net absorption.

To confirm this, you should calculate the Efflux Ratio (ER) from your Caco-2 data. The ER is the ratio of permeability in the basolateral-to-apical (B-A) direction to the apical-to-basolateral (A-B) direction.

ER = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 is a strong indicator of active efflux.[10] If confirmed, you may need to further modify the structure to reduce its recognition by efflux transporters.

Q6: I successfully increased lipophilicity and permeability, but now my compound has very poor aqueous solubility. What should I do?

You have encountered the common trade-off between lipophilicity and solubility. While increasing lipophilicity enhances membrane permeability, making a compound too "greasy" can cause it to precipitate out of aqueous solutions like biological fluids, which also limits its bioavailability.[5][7]

Solutions:

  • Find the "Sweet Spot": Systematically synthesize a small library of analogs with varying degrees of lipophilicity to find a compound that balances good permeability with acceptable aqueous solubility (e.g., >10 µg/mL).

  • Introduce a Polar "Handle": Add a single, non-HBD polar group (e.g., a strategically placed ether or tertiary amine) that can improve solubility without drastically reducing permeability.

  • Formulation Strategies: For later-stage development, formulation approaches like Self-Emulsifying Drug Delivery Systems (SEDDS) can be used to deliver poorly soluble drugs.[14]

Experimental Protocols & Data Interpretation

A crucial step in your research is to quantify the permeability of your modified compounds. Below is a workflow and protocols for the two most common in vitro permeability assays.

G cluster_workflow Permeability Assessment Workflow A Parent Compound B Synthesize Modified Analogs (Prodrugs, etc.) A->B C Primary Screen: PAMPA Assay (Passive Permeability) B->C D Secondary Screen: Caco-2 Assay (Passive + Active Transport) C->D Promising Compounds E Calculate Efflux Ratio (ER) D->E F Analyze Structure-Permeability Relationship (SPR) E->F G Select Lead Candidates F->G

Caption: General workflow for assessing compound permeability.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive, transcellular permeability in a high-throughput format.[11]

Materials:

  • 96-well filter plate (Donor plate, e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plate

  • Lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability)

  • Plate reader (UV-Vis or LC-MS for quantification)

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS buffer to each well of the 96-well acceptor plate.

  • Prepare Membrane: Carefully pipette 5 µL of the lipid solution onto the filter of each well in the donor plate. Allow the solvent to evaporate for 5-10 minutes.

  • Prepare Donor Solutions: Dissolve test compounds in a suitable buffer (e.g., PBS with 5% DMSO) to a final concentration of 10-100 µM.[15][16]

  • Start Assay: Add 150-200 µL of the donor solution to each well of the lipid-coated donor plate.

  • Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the filter bottoms are in contact with the acceptor buffer.

  • Incubate: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-18 hours with gentle shaking.[9][15]

  • Quantify: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability (Pe): The apparent permeability is calculated using an established formula that accounts for volumes, surface area, and incubation time.

Protocol 2: Caco-2 Cell Permeability Assay

This assay provides more biologically relevant data on absorption, including the impact of efflux transporters.[12][17]

Materials:

  • Caco-2 cells (from ATCC)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Transwell permeable supports (e.g., 24-well format)

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • TEER meter (for measuring monolayer integrity)

  • Lucifer yellow (for confirming monolayer integrity)

  • Test compounds and control compounds

Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell inserts. Culture for 21-28 days to allow them to differentiate and form a polarized monolayer with tight junctions.[13]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER). TEER values should be >250 Ω·cm² to ensure the monolayer is intact.[10][13] A Lucifer yellow rejection test can also be performed; permeability should be low.

  • Prepare Dosing Solutions: Dissolve test compounds in transport buffer (HBSS) to the desired concentration (typically 1-10 µM).

  • Apical to Basolateral (A-B) Transport:

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add fresh HBSS (e.g., 600 µL) to the basolateral (bottom) chamber.

    • Add the dosing solution (e.g., 100 µL) to the apical (top) chamber.

  • Basolateral to Apical (B-A) Transport (for Efflux):

    • Wash the cell monolayer.

    • Add fresh HBSS (e.g., 100 µL) to the apical chamber.

    • Add the dosing solution (e.g., 600 µL) to the basolateral chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 1-2 hours, typically with gentle shaking.

  • Sampling and Quantification: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the compound concentration using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The Papp value (in cm/s) is calculated based on the rate of appearance of the compound in the receiver chamber, the initial concentration, the surface area of the membrane, and time.

Interpreting Permeability Data

The table below provides a hypothetical example of how to present and interpret permeability data for your parent compound and its modified analogs.

CompoundModificationPAMPA Pe (10-6 cm/s)Caco-2 Papp (A-B) (10-6 cm/s)Caco-2 Papp (B-A) (10-6 cm/s)Efflux Ratio (ER)Interpretation
Parent None0.10.20.21.0Low Permeability
Analog 1 Acetate Prodrug (-OH -> -OAc)8.59.19.51.04High Permeability, Not an Efflux Substrate
Analog 2 N-Methylation (-NH2 -> -NHMe)5.21.512.08.0Moderate Passive Permeability, Strong Efflux Substrate
Analog 3 Add CF3 group4.84.54.71.04Moderate Permeability, Not an Efflux Substrate

Permeability Classification:

  • Low: Papp < 1 x 10-6 cm/s

  • Moderate: Papp = 1-10 x 10-6 cm/s

  • High: Papp > 10 x 10-6 cm/s

References

Enhancing the therapeutic index of 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol" is not extensively described in publicly available scientific literature. Therefore, this technical support guide focuses on the broader class of pyrrolo-purine derivatives and addresses common challenges encountered during their preclinical development. The following questions and answers are based on established principles in medicinal chemistry and pharmacology for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: My pyrrolo-purine derivative exhibits poor aqueous solubility. How can I improve it for in vitro assays?

A1: Poor aqueous solubility is a common challenge with purine analogues. Here are several strategies to address this:

  • pH Adjustment: Assess the pKa of your compound. If it has ionizable groups, adjusting the pH of your buffer can significantly improve solubility. For basic amines, lowering the pH will lead to protonation and increased solubility.

  • Use of Co-solvents: For stock solutions, using a small percentage of an organic co-solvent like DMSO, ethanol, or DMF is standard practice. However, for cell-based assays, it is crucial to keep the final concentration of the organic solvent low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Salt Formation: If your compound has a suitable basic or acidic handle, forming a salt (e.g., hydrochloride, sulfate, or sodium salt) can dramatically increase aqueous solubility.

  • Use of Solubilizing Excipients: Non-toxic excipients such as cyclodextrins (e.g., HP-β-CD) can be used to encapsulate the compound and improve its solubility in aqueous media for in vitro and sometimes in vivo experiments.

Q2: I am observing high cytotoxicity of my compound in non-cancerous cell lines. What are my options to improve the therapeutic index?

A2: High off-target cytotoxicity can limit the therapeutic potential of a compound. Consider the following approaches:

  • Structural Modification: Analyze the structure-activity relationship (SAR) of your compound series. Minor structural modifications can sometimes dissociate the desired on-target activity from the off-target toxicity.

  • Prodrug Approach: A common strategy is to synthesize a prodrug that is inactive and less toxic until it is metabolized to the active form at the target site. For purine analogues, this can involve esterification of hydroxyl groups or acylation of amino groups to improve properties like cell permeability and reduce systemic toxicity. Several studies have successfully used this approach for purine derivatives to enhance bioavailability and potentially reduce toxicity.[1][2][3]

  • Targeted Delivery: In later stages of development, consider conjugating your compound to a molecule that targets a receptor overexpressed on cancer cells (e.g., a monoclonal antibody or a ligand for a specific receptor).

Q3: My experimental results for cell viability (e.g., MTT, MTS) are inconsistent. What could be the cause?

A3: Inconsistent results in cell-based assays can stem from several factors:

  • Compound Precipitation: Due to poor solubility, your compound might be precipitating in the cell culture medium, leading to variable effective concentrations. Always check for precipitate formation under a microscope after adding the compound to the medium.

  • Compound Stability: The compound may be unstable in the cell culture medium. Assess its stability at 37°C in your specific medium over the time course of your experiment.

  • Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and serum concentration, as these can all affect cellular response to cytotoxic agents.

  • Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, a colored compound can interfere with absorbance readings, or a reducing agent can directly reduce the MTT reagent. Always run a control with the compound in cell-free medium to check for such interference.

Troubleshooting Guides

Guide 1: Troubleshooting Poor Aqueous Solubility
Observed Problem Potential Cause Suggested Solution
Compound precipitates when diluted from DMSO stock into aqueous buffer or cell culture medium.The compound has very low aqueous solubility. The final concentration exceeds its solubility limit.1. Lower the final concentration of the compound. 2. Increase the percentage of co-solvent if the experimental system allows. 3. Prepare a salt form of the compound. 4. Use solubilizing agents like cyclodextrins.
Inconsistent results in biological assays.The compound is not fully dissolved, leading to variable concentrations in the wells.1. Visually inspect for precipitation after dilution. 2. Briefly sonicate the solution after dilution to aid dissolution. 3. Filter the final solution through a 0.22 µm filter to remove any undissolved particles before adding to the assay.
Guide 2: Addressing High Off-Target Cytotoxicity
Observed Problem Potential Cause Suggested Solution
Similar IC50 values in cancer and non-cancerous (e.g., fibroblast) cell lines.[4]The compound's mechanism of action targets a ubiquitous cellular process (e.g., general DNA synthesis inhibition).1. Investigate if the compound inhibits key metabolic enzymes like dihydrofolate reductase (DHFR) or thymidylate synthase (TS), which are also present in normal cells.[5] 2. Explore structural modifications to increase selectivity for cancer-specific targets. 3. Consider a prodrug strategy to limit activation in non-target tissues.[1][2][3]
High toxicity observed in animal models at doses required for efficacy.Poor pharmacokinetic properties leading to high systemic exposure, or the compound is hitting critical off-targets.1. Conduct a thorough pharmacokinetic/pharmacodynamic (PK/PD) analysis. 2. Synthesize and test analogues with potentially different metabolic profiles. 3. Consider formulation strategies to alter the biodistribution of the compound.

Experimental Protocols

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV or LC-MS).

Protocol 2: In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrrolo-purine derivative in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the compound. Include a vehicle control (e.g., medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathways and Workflows

G cluster_0 Cellular Proliferation Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factors->Receptor Tyrosine Kinase (RTK) RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway Receptor Tyrosine Kinase (RTK)->RAS/RAF/MEK/ERK Pathway PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Receptor Tyrosine Kinase (RTK)->PI3K/AKT/mTOR Pathway Transcription Factors Transcription Factors RAS/RAF/MEK/ERK Pathway->Transcription Factors PI3K/AKT/mTOR Pathway->Transcription Factors Cell Cycle Progression & Proliferation Cell Cycle Progression & Proliferation Transcription Factors->Cell Cycle Progression & Proliferation Pyrrolo-Purine Derivative Pyrrolo-Purine Derivative Pyrrolo-Purine Derivative->RAS/RAF/MEK/ERK Pathway Inhibition Pyrrolo-Purine Derivative->PI3K/AKT/mTOR Pathway Inhibition

Caption: Potential mechanism of action for a pyrrolo-purine derivative as a kinase inhibitor.

G cluster_1 Workflow for Improving Compound Solubility A Poor Aqueous Solubility Observed B Assess pKa of the Compound A->B F Prepare a salt form (e.g., HCl salt) A->F G Utilize solubilizing excipients (e.g., Cyclodextrins) A->G C Is the compound ionizable? B->C D Adjust pH of the buffer C->D Yes E Use co-solvents (e.g., DMSO, Ethanol) C->E No H Solubility Improved? D->H E->H F->H G->H I Proceed with experiments H->I Yes J Consider structural modification (Prodrug approach) H->J No

Caption: A decision-making workflow for addressing poor aqueous solubility.

G cluster_2 Strategy for Enhancing Therapeutic Index Start High cytotoxicity in normal cells observed A Evaluate in vitro selectivity (cancer vs. normal cell lines) Start->A B Is the compound selective for cancer cells? A->B C Proceed with in vivo toxicity studies B->C Yes D Investigate mechanism of toxicity B->D No End Optimized Therapeutic Index C->End E Is toxicity due to on-target or off-target effects? D->E F On-target toxicity: Consider targeted delivery or intermittent dosing E->F On-target G Off-target toxicity: Initiate medicinal chemistry effort for structural modification E->G Off-target I Re-evaluate selectivity and toxicity F->I H Synthesize prodrugs to alter biodistribution G->H H->I I->B

Caption: A logical workflow for improving the therapeutic index of a developmental compound.

References

Analytical methods for detecting 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of metabolites of novel purine analogues, using 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol as a representative compound. The methodologies provided are based on established techniques for purine metabolite analysis and can be adapted for specific research needs.

Troubleshooting Guide

Question: I am observing high background noise and interfering peaks in my LC-MS/MS chromatogram when analyzing plasma samples. What could be the cause and how can I resolve it?

Answer: High background noise and interfering peaks in plasma samples are often due to matrix effects and inadequate sample preparation. Here are some troubleshooting steps:

  • Improve Sample Preparation:

    • Protein Precipitation: Ensure complete protein precipitation. Commonly used agents include cold methanol, acetonitrile, or perchloric acid.[1][2][3] Experiment with different solvent-to-plasma ratios to optimize precipitation. After adding the solvent, vortex thoroughly and centrifuge at a high speed (e.g., >10,000 x g) at a low temperature (e.g., 4°C).[1]

    • Solid-Phase Extraction (SPE): If protein precipitation is insufficient, consider using SPE. SPE cartridges can selectively retain the analytes of interest while washing away interfering matrix components. The choice of SPE sorbent (e.g., reversed-phase, ion-exchange) will depend on the physicochemical properties of your target metabolites.

    • Filtration: Always filter the final supernatant through a 0.22 µm or 0.45 µm filter before injection to remove any remaining particulates that could interfere with the analysis or clog the LC system.[1]

  • Optimize Chromatographic Separation:

    • Gradient Elution: Adjust the gradient profile of your mobile phase to better separate your target metabolites from matrix components. A shallower gradient can improve resolution.

    • Column Chemistry: Consider using a different column chemistry. For polar purine metabolites, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can provide better retention and separation from non-polar interferences.[2] For less polar metabolites, a C18 reversed-phase column is a common starting point.[3]

  • Refine Mass Spectrometry Parameters:

    • MRM Transitions: Ensure that your Multiple Reaction Monitoring (MRM) transitions are highly specific to your target analytes.[4] Perform a thorough optimization of precursor and product ions, as well as collision energies for each metabolite.

    • Source Parameters: Optimize ion source parameters such as gas flows, temperature, and capillary voltage to maximize the signal of your analytes while minimizing background noise.[4]

Question: My recovery of the internal standard is inconsistent across samples. What are the potential reasons and solutions?

Answer: Inconsistent internal standard (IS) recovery can significantly impact the accuracy of your quantitative results. Here are some potential causes and solutions:

  • Timing of IS Addition: The IS should be added as early as possible in the sample preparation workflow to account for analyte loss during all subsequent steps.[2]

  • IS Stability: Ensure that your IS is stable throughout the entire sample preparation and analysis process. Degradation of the IS will lead to inaccurate results.

  • Matrix Effects: The IS may be experiencing different degrees of ion suppression or enhancement compared to the analyte in different samples. To assess this, you can perform a post-extraction addition experiment where you compare the IS response in a clean solvent to its response in an extracted blank matrix.

  • Pipetting Errors: Inconsistent volumes of the IS solution will lead to variability. Ensure your pipettes are properly calibrated and use appropriate pipetting techniques.

  • Sample pH: Drastic pH differences between samples, especially in urine, can affect the extraction efficiency and stability of both the analyte and the IS.[5] Ensure consistent pH across all samples and standards.

Frequently Asked Questions (FAQs)

Question: What is the most suitable analytical technique for quantifying metabolites of novel purine analogues in biological matrices?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely recommended technique for this purpose.[6] It offers high selectivity, sensitivity, and accuracy, which are crucial for detecting and quantifying low-level metabolites in complex biological samples like plasma, urine, and tissue homogenates.[4] High-resolution mass spectrometry (HRMS) can also be employed for both quantification and identification of unknown metabolites.[2] While techniques like HPLC with UV detection exist, they may lack the required sensitivity and selectivity and often involve more complex sample derivatization steps.[7]

Question: How should I prepare different types of biological samples for analysis?

Answer: Sample preparation is critical and varies depending on the matrix:[1][3]

  • Plasma/Serum: The primary goal is to remove proteins. This is typically achieved by protein precipitation with organic solvents (e.g., acetonitrile, methanol) or acids (e.g., perchloric acid).[1][2] Subsequent centrifugation and filtration are necessary.[1]

  • Urine: Urine samples often require dilution to reduce the concentration of salts and other matrix components.[4] pH adjustment may be necessary to ensure the stability and solubility of the target analytes.[5] Centrifugation and filtration are standard final steps.

  • Tissues: Tissues must first be homogenized, typically in a suitable buffer or solvent.[3] This is followed by protein precipitation and centrifugation to separate the supernatant containing the metabolites from the tissue debris.[3]

  • Cultured Cells: Cells are typically harvested, washed, and then lysed to release intracellular metabolites.[1] Sonication or freeze-thaw cycles are common lysis methods. Protein precipitation is then performed on the cell lysate.

Question: How do I develop an LC-MS/MS method for a novel purine metabolite for which no standard is available?

Answer: When a reference standard is unavailable, the initial focus is on tentative identification and relative quantification.

  • Predict Metabolites: Based on known metabolic pathways of similar compounds, predict potential Phase I (e.g., oxidation, hydroxylation) and Phase II (e.g., glucuronidation, sulfation) metabolites.

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements of potential metabolite peaks in your chromatogram. This allows for the prediction of elemental compositions.

  • Tandem Mass Spectrometry (MS/MS): Fragment the potential metabolite ions and analyze the resulting fragmentation patterns. The fragmentation of the core purine structure should show similarities to the parent compound.

  • Relative Quantification: For quantitative analysis without a standard, you can use the peak area of the metabolite and normalize it to an internal standard to assess relative changes across different samples or conditions.

Quantitative Data Summary

Since specific quantitative data for the metabolites of this compound are not available in the literature, the following tables present typical performance characteristics for a well-developed LC-MS/MS method for purine metabolite analysis, which can serve as a benchmark for your method development.

Table 1: Representative LC-MS/MS Method Validation Parameters

ParameterTypical ValueDescription
LLOQ (Lower Limit of Quantitation)1 - 50 ng/mLThe lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[4]
ULOQ (Upper Limit of Quantitation)1000 - 5000 ng/mLThe highest concentration that can be quantitatively determined with acceptable precision and accuracy.
Precision (CV%)< 15%The closeness of agreement between a series of measurements.[4]
Accuracy (%)85% - 115%The closeness of the determined value to the nominal or known true value.[4]
Recovery (%)> 80%The efficiency of the extraction procedure.[2]
Matrix Effect (%)85% - 115%The effect of co-eluting, undetected matrix components on the ionization of the analyte.

Table 2: Example MRM Transitions for Hypothetical Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Parent Compound[M+H]+Product 1Optimized Value
Parent Compound[M+H]+Product 2Optimized Value
Hydroxylated Metabolite[M+16+H]+Product 1Optimized Value
Hydroxylated Metabolite[M+16+H]+Product 2Optimized Value
Glucuronide Conjugate[M+176+H]+Product 1Optimized Value
Glucuronide Conjugate[M+176+H]+[M+H]+Optimized Value

Experimental Protocols

Detailed Methodology: LC-MS/MS Analysis of Purine Analogue Metabolites in Human Plasma

  • Sample Preparation (Protein Precipitation):

    • Thaw frozen human plasma samples on ice.

    • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled version of the parent compound at 1 µg/mL).

    • Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[2]

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[1]

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

    • Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

  • Liquid Chromatography:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) or a HILIC column for more polar metabolites.[2]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient might start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).[4]

    • Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Desolvation Gas Flow: 800 L/hr[4]

      • Cone Gas Flow: 50 L/hr[4]

      • Source Temperature: 150°C[4]

      • Desolvation Temperature: 450°C

    • MRM Transitions: Optimize specific precursor-to-product ion transitions and collision energies for the parent compound and each potential metabolite.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute lc LC Separation (HILIC or C18) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification ms->quant report Reporting quant->report Purine_Metabolism Purine_Nucleotides Purine Nucleotides Inosine Inosine Purine_Nucleotides->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Xanthine_Oxidase1 Xanthine Oxidase Hypoxanthine->Xanthine_Oxidase1 Xanthine Xanthine Xanthine_Oxidase2 Xanthine Oxidase Xanthine->Xanthine_Oxidase2 Uric_Acid Uric Acid (Humans) Uricase Uricase Uric_Acid->Uricase Allantoin Allantoin (Most Mammals) Xanthine_Oxidase1->Xanthine Xanthine_Oxidase2->Uric_Acid Uricase->Allantoin

References

Validation & Comparative

Comparing 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol to known DHFR inhibitors.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of known Dihydrofolate Reductase (DHFR) inhibitors. While specific experimental data for 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol is not publicly available at this time, this document serves as a valuable resource for comparing novel compounds against established DHFR inhibitors. The provided experimental protocols and data tables offer a framework for evaluating new chemical entities.

Introduction to DHFR Inhibition

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA.[1][2] Inhibition of DHFR disrupts DNA synthesis and cell replication, making it an important target for therapeutic intervention in cancer and infectious diseases.[2][3]

Comparative Analysis of Known DHFR Inhibitors

A direct comparison of this compound with known DHFR inhibitors is not possible due to the absence of published inhibitory activity data for this specific compound. However, a comparative analysis of well-established DHFR inhibitors such as Methotrexate, Trimethoprim, and Pyrimethamine is presented below. This serves as a benchmark for the evaluation of novel compounds.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory constants (IC50 and Ki) of widely studied DHFR inhibitors against various sources of the enzyme. These values represent the concentration of the inhibitor required to achieve 50% inhibition of enzyme activity (IC50) or the dissociation constant of the enzyme-inhibitor complex (Ki), indicating binding affinity.

InhibitorTarget Organism/Cell LineIC50Ki
Methotrexate Human (Daoy cells)9.5 x 10⁻² µM-
Human (Saos-2 cells)3.5 x 10⁻² µM[4]-
Human (enzymatic assay)0.12 ± 0.07 µM[5]-
Human-7.0 nM[6]
Trimethoprim Staphylococcus aureus-~5 pM[7]
Pyrimethamine Plasmodium falciparum (3D7, sensitive)0.18 ± 0.02 nM0.19 ± 0.08 nM[8]
Plasmodium falciparum (HB3, resistant)-2.0 ± 0.3 nM[8]
Plasmodium falciparum (7G8, resistant)95 ± 16 nM8.9 ± 0.8 nM[8]
Human (enzymatic assay)52 ± 35 µM[5]-
Trypanosoma brucei-24.2 nM[9]

Signaling Pathway and Experimental Workflow

To understand the mechanism of DHFR inhibition and the process of evaluating potential inhibitors, the following diagrams illustrate the DHFR signaling pathway and a general experimental workflow for a DHFR inhibition assay.

DHFR_Pathway DHFR Signaling Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Inhibitor DHFR Inhibitor (e.g., Methotrexate) Inhibitor->DHFR Inhibition DNA_Synthesis DNA Synthesis Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis

Caption: DHFR catalyzes the conversion of DHF to THF, a key step for nucleotide synthesis.

Experimental_Workflow Experimental Workflow for DHFR Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Reagents Prepare Assay Buffer, DHFR Enzyme, DHF Substrate, NADPH, and Inhibitor Solutions Add_Components Add Buffer, Enzyme, and Inhibitor to Microplate Wells Reagents->Add_Components Incubate Incubate at Room Temperature Add_Components->Incubate Add_Substrate Initiate Reaction by Adding DHF and NADPH Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 340 nm in Kinetic Mode Add_Substrate->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity (Rate of NADPH Oxidation) Measure_Absorbance->Calculate_Activity Determine_IC50 Determine IC50 Values from Dose-Response Curves Calculate_Activity->Determine_IC50

Caption: A generalized workflow for determining DHFR inhibitory activity.

Experimental Protocols

The following is a detailed protocol for a spectrophotometric DHFR inhibition assay, which is a common method for evaluating the potency of potential inhibitors.

Spectrophotometric DHFR Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF) substrate

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 1 mM EDTA)

  • Test compound (dissolved in an appropriate solvent)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of DHFR enzyme in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Prepare a stock solution of DHF. Due to its instability, fresh solutions should be prepared daily and kept on ice, protected from light.

    • Prepare a stock solution of NADPH in assay buffer.

    • Prepare serial dilutions of the test compound and the reference inhibitor (e.g., Methotrexate) in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • DHFR enzyme solution

      • Test compound or reference inhibitor at various concentrations. Include a vehicle control (solvent only) and a no-enzyme control.

    • The total volume in each well should be brought to a pre-determined volume (e.g., 180 µL) with assay buffer.

    • Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to each well.

    • Immediately place the microplate in the spectrophotometer and begin kinetic measurements of absorbance at 340 nm. Readings should be taken at regular intervals (e.g., every 15-30 seconds) for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Conclusion

This guide provides a framework for the comparative analysis of DHFR inhibitors. While data for this compound is not currently available, the presented information on established inhibitors and the detailed experimental protocol will be a valuable tool for researchers in the field of drug discovery and development. The provided methodologies can be applied to generate the necessary data for novel compounds, enabling a direct and quantitative comparison with existing therapeutics.

References

Structure-activity relationship of 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery

In the relentless pursuit of novel cancer therapeutics, the intricate dance between a molecule's structure and its biological activity remains a central theme. This guide provides a comprehensive comparison of 2,6,7-substituted pyrrolo[2,3-d]pyrimidine analogs, a class of compounds that has demonstrated significant promise as inhibitors of cyclin-dependent kinases (CDKs), particularly in the context of pancreatic cancer. By dissecting their structure-activity relationships (SAR), we aim to furnish researchers, scientists, and drug development professionals with the critical data and methodologies necessary to navigate this promising chemical space.

Unveiling the Potency: A Quantitative Comparison

The biological efficacy of novel chemical entities is most rigorously assessed through quantitative measures. The following table summarizes the in vitro activity of a series of 2,6,7-substituted pyrrolo[2,3-d]pyrimidine derivatives against key cyclin-dependent kinases and pancreatic cancer cell lines. The data reveals critical insights into how subtle structural modifications can profoundly impact inhibitory potency and cellular effects.

CompoundR¹ SubstituentR² SubstituentCDK4 IC₅₀ (nM)MIA PaCa-2 IC₅₀ (µM)BxPC-3 IC₅₀ (µM)
1 (Ribociclib) --100.851.23
25 H4-fluoroaniline>10000.450.68
41 H4-chloroaniline1200.18 0.25
42 H4-bromoaniline1500.220.31
43 H4-methoxyaniline2500.550.76
44 H3-chloroaniline1800.310.44
45 H3-fluoroaniline2100.390.52
46 H2-chloroaniline3500.680.89
47 H2-fluoroaniline4100.750.98
48 CH₃4-chloroaniline1600.250.38

Data compiled from studies on the anti-proliferative activity of novel pyrrolo[2,3-d]pyrimidine derivatives.[1]

Key Structure-Activity Relationship Insights:

  • The introduction of a 6-anilinocarbonyl substituent at the C6 position of the pyrrolo[2,3-d]pyrimidine core generally leads to potent anti-proliferative activity against MIA PaCa-2 and BxPC-3 pancreatic cancer cell lines.[1]

  • Interestingly, a number of the synthesized analogs (e.g., 25, 41-48) exhibited significantly more potent anti-proliferative effects compared to the reference CDK4/6 inhibitor, ribociclib, despite demonstrating weaker direct inhibition of CDK4 in enzymatic assays.[1]

  • Among the 6-anilinocarbonyl derivatives, the nature and position of the substituent on the aniline ring play a crucial role in determining anti-proliferative potency. Halogen substitution, particularly chlorine at the para-position (compound 41), resulted in the most potent activity.[1]

  • Methylation at the N7 position (compound 48) was generally well-tolerated, maintaining potent cellular activity.[1]

The Experimental Foundation: Protocols for Evaluation

Reproducibility and standardization are the bedrocks of scientific advancement. The following are detailed methodologies for the key experiments utilized in the evaluation of the pyrrolo[2,3-d]pyrimidine analogs.

CDK4/Cyclin D1 Kinase Assay

This biochemical assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of the CDK4/cyclin D1 complex.

  • Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, MgCl₂, DTT, and ATP at its Michaelis-Menten constant (Km) concentration.

  • Enzyme and Substrate Addition: Recombinant human CDK4/cyclin D1 enzyme and a suitable substrate, such as a retinoblastoma (Rb) protein fragment, are added to the reaction mixture.

  • Compound Incubation: The test compounds, dissolved in DMSO, are added to the reaction mixture at various concentrations and incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Detection: The kinase reaction is terminated, and the amount of phosphorylated substrate is quantified. This is often achieved using methods like ADP-Glo™ kinase assay, which measures ADP formation, or by using a phosphospecific antibody in an ELISA-based format.

  • IC₅₀ Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay)

This cell-based assay assesses the ability of the compounds to inhibit the growth and proliferation of cancer cells.

  • Cell Seeding: Pancreatic cancer cells (e.g., MIA PaCa-2, BxPC-3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is determined from the dose-response curve.

Visualizing the Mechanism: The CDK4/6 Signaling Pathway

To appreciate the therapeutic rationale behind inhibiting CDKs, it is essential to understand their role in the cell cycle. The following diagram illustrates the canonical CDK4/6-Rb pathway, a critical regulator of the G1-S phase transition, which is often dysregulated in cancer.

CDK4_6_Pathway cluster_extracellular Extracellular Signals cluster_cell_cycle_machinery Cell Cycle Machinery cluster_cellular_response Cellular Response Mitogens Mitogens CyclinD Cyclin D Mitogens->CyclinD Upregulate CDK4_6 CDK4/6 CyclinD->CDK4_6 Activate Rb Rb CDK4_6->Rb Phosphorylate pRb p-Rb (Inactive) E2F E2F Rb->E2F Inhibits S_Phase_Entry S-Phase Entry (DNA Replication) E2F->S_Phase_Entry Promotes Transcription Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitors Inhibitor->CDK4_6 Inhibit

Caption: The CDK4/6-Rb signaling pathway and the point of intervention for pyrrolo[2,3-d]pyrimidine inhibitors.

Conclusion

The 2,6,7-substituted pyrrolo[2,3-d]pyrimidine scaffold represents a fertile ground for the development of novel CDK inhibitors with potent anti-proliferative activity against pancreatic cancer. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modifications to optimize potency and drug-like properties. The provided experimental protocols offer a standardized framework for the evaluation of these and other emerging kinase inhibitors, while the signaling pathway diagram provides a clear mechanistic context for their therapeutic application. As research in this area continues, a data-driven and methodologically rigorous approach will be paramount in translating the promise of these compounds into tangible clinical benefits.

References

Cross-validation of 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol activity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the biological activity of 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol in different cell lines did not yield specific data for this exact compound. However, the broader family of pyrrolo-purine and related heterocyclic derivatives has been the subject of extensive research, revealing a range of potent biological activities, primarily in the realm of anticancer and antiviral therapies. This guide provides a comparative overview of the activity of structurally related compounds, offering insights into their potential mechanisms and therapeutic applications.

Anticancer Activity of Pyrrolo-Fused Heterocycles

Derivatives of pyrrolo[3,2-c]pyridine, pyrrolo[1,2-a]quinoline, and pyrrolo[2,3-d]pyrimidine have demonstrated significant antiproliferative effects across a variety of cancer cell lines. A common mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.

Comparative Anticancer Activity of Pyrrolo-Pyridine and Pyrrolo-Quinoline Derivatives

A study on 1H-pyrrolo[3,2-c]pyridine derivatives identified compound 10t as a potent inhibitor of tubulin polymerization. This compound exhibited significant cytotoxic activity against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines.[1] Similarly, a pyrrolo[1,2-a]quinoline derivative, 10a , showed broad-spectrum anticancer activity in the NCI-60 cell line screen, with particularly strong inhibition of renal cancer cell line A498.[2]

CompoundCell LineIC50 / GI50 (µM)Reference
10t (pyrrolo[3,2-c]pyridine derivative)HeLa0.12[1]
SGC-79010.15[1]
MCF-70.21[1]
10a (pyrrolo[1,2-a]quinoline derivative)A498 (Renal Cancer)0.027[2]
COLO 205 (Colon Cancer)0.035[2]
T-47D (Breast Cancer)0.042[2]
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, MTT solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values are calculated from the dose-response curves.

experimental_workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plates B Treat with compounds A->B C Incubate for 72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add solubilization solution E->F G Measure absorbance F->G H Calculate IC50/GI50 G->H

MTT Assay Experimental Workflow

Mechanism of Action: Tubulin Polymerization Inhibition

Several pyrrolo-fused heterocycles exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).

signaling_pathway cluster_pathway Tubulin Inhibition Pathway Compound Pyrrolo-Purine Analog Tubulin Tubulin Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Assembly Tubulin->Microtubules Inhibits Polymerization Disruption Disruption of Microtubule Dynamics Microtubules->Disruption G2M_Arrest G2/M Phase Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Tubulin Inhibition Signaling Pathway

Pyrrolo[2,3-d]pyrimidines and Purine Derivatives as Kinase Inhibitors

Another important class of related compounds, the pyrrolo[2,3-d]pyrimidines and purine derivatives, have been investigated as inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[3] For example, derivatives of this scaffold have been developed as inhibitors of Src tyrosine kinase, Janus kinase 2 (JAK2), and phosphoinositide 3-kinase (PI3K).[3]

Antiviral and Other Biological Activities

Beyond anticancer effects, various purine and pyrrolopyrimidine derivatives have been explored for other therapeutic applications. For instance, some have been synthesized and evaluated as prodrugs of antiviral agents like ganciclovir and penciclovir.[4][5][6] Additionally, certain pyrrolo[3,4-c]pyridine derivatives have been studied for their potential antidiabetic, antimycobacterial, and anti-inflammatory activities.[7]

Conclusion

While specific experimental data for this compound is not publicly available, the extensive research on structurally similar pyrrolo-purine and related heterocyclic compounds provides a strong foundation for understanding its potential biological activities. The consistent findings of potent anticancer and antiviral effects within this chemical family suggest that the target compound may also exhibit similar properties. Further experimental investigation is warranted to elucidate the specific cellular activities and mechanisms of action of this particular molecule. The methodologies and signaling pathways described for its analogs offer a clear roadmap for such future studies.

References

Head-to-head comparison of 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol with other purine analogs

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-cancer therapies, purine analogs represent a cornerstone in the treatment of various hematological malignancies. This guide provides a head-to-head comparison of prominent purine analogs, with a focus on their cytotoxic activity, mechanisms of action, and the experimental protocols used for their evaluation. While the specific compound 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol is not extensively characterized in publicly available literature, this comparison will focus on well-established purine analogs such as Cladribine, Fludarabine, and Mercaptopurine to provide a representative analysis for researchers, scientists, and drug development professionals.

Comparative Cytotoxic Activity

The cytotoxic efficacy of purine analogs is a critical determinant of their therapeutic potential. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation. The following tables summarize the IC50 values for Cladribine, Fludarabine, and other relevant purine analogs across various cancer cell lines as reported in comparative studies. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.

Purine AnalogCell LineCell TypeIC50 (µM)Reference
Cladribine HL-60Acute Promyelocytic Leukemia0.02 µM[1]
MOLT-4Acute Lymphoblastic Leukemia0.03 µM[1]
THP-1Acute Monocytic Leukemia0.05 µM[1]
HMEC-1Normal Microvascular Endothelial Cells> 10 µM[1]
MM1.SMultiple Myeloma0.0353 µM (35.3 nM)[2]
MM1.RMultiple Myeloma (Dexamethasone-resistant)0.058 µM (58 nM)[2]
Fludarabine Human Bone Marrow CFU-GMNormal Hematopoietic Progenitors~1 µM[2]
Clofarabine Human Bone Marrow CFU-GMNormal Hematopoietic Progenitors~0.1 µM[2]

Note: The data presented above is a compilation from different studies and direct comparison should be made with caution. For a more direct comparison, data from a single study with consistent experimental conditions is ideal. One study demonstrated synergistic cytotoxicity when combining Cladribine and Fludarabine with Busulfan in AML cell lines such as KBM3/Bu2506, HL60, and OCI-AML3.[3][4]

Mechanisms of Action and Signaling Pathways

Purine analogs exert their cytotoxic effects primarily by interfering with nucleic acid synthesis and repair, ultimately leading to apoptosis (programmed cell death) in rapidly dividing cancer cells. However, the specific molecular pathways targeted can differ between analogs.

Cladribine: Induction of DNA Damage and Apoptosis

Cladribine, a deoxyadenosine analog, is resistant to degradation by adenosine deaminase. It is phosphorylated intracellularly to its active triphosphate form, which is then incorporated into DNA. This incorporation leads to the inhibition of DNA synthesis and repair, resulting in the accumulation of DNA strand breaks and subsequent activation of apoptotic pathways.

Cladribine_Mechanism Cladribine Cladribine Active Triphosphate Cladribine Triphosphate Cladribine->Active Triphosphate Phosphorylation DNA_Incorporation Incorporation into DNA Active Triphosphate->DNA_Incorporation DNA_Damage DNA Strand Breaks DNA_Incorporation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Cladribine's mechanism of action leading to apoptosis.

Fludarabine: Inhibition of STAT1 Signaling

Fludarabine, another adenosine analog, also disrupts DNA synthesis. Additionally, it has been shown to specifically inhibit the STAT1 (Signal Transducer and Activator of Transcription 1) signaling pathway. STAT1 is a key transcription factor involved in mediating cellular responses to interferons and other cytokines, playing a role in cell-mediated immunity. By inhibiting STAT1, Fludarabine can modulate immune responses and induce apoptosis in lymphocytes.

Fludarabine_STAT1_Pathway Cytokine Cytokine (e.g., IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT1 STAT1 JAK->STAT1 phosphorylates pSTAT1 pSTAT1 (Dimer) STAT1->pSTAT1 dimerizes Nucleus Nucleus pSTAT1->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression regulates Fludarabine Fludarabine Fludarabine->STAT1 inhibits

Caption: Fludarabine's inhibitory effect on the STAT1 signaling pathway.

Mercaptopurine: Interference with Purine Metabolism and PI3K/mTOR Pathway

Mercaptopurine is a purine antagonist that, after conversion to its active nucleotide form, inhibits several enzymes involved in de novo purine synthesis. This leads to a depletion of the purine nucleotides necessary for DNA and RNA synthesis. Recent evidence also suggests that Mercaptopurine can inhibit the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell growth, proliferation, and survival. The precise mechanism of this inhibition is still under investigation but is thought to be related to the metabolic stress induced by the drug.

Mercaptopurine_PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Mercaptopurine Mercaptopurine Mercaptopurine->PI3K inhibits (indirectly)

Caption: Proposed inhibitory effect of Mercaptopurine on the PI3K/AKT/mTOR pathway.

Experimental Protocols

Standardized and detailed experimental protocols are crucial for the reliable and reproducible assessment of the cytotoxic activity of purine analogs. Below are the methodologies for two key assays commonly employed in this field.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Purine analogs (e.g., Cladribine, Fludarabine, Mercaptopurine)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the purine analogs in culture medium. Remove the old medium from the wells and add 100 µL of the drug solutions at various concentrations. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Drugs Add Purine Analogs Seed_Cells->Add_Drugs Incubate Incubate (e.g., 72h) Add_Drugs->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the MTT cell viability assay.

Annexin V-PI Apoptosis Assay

The Annexin V-Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, which have lost membrane integrity.

Materials:

  • Flow cytometer

  • Cancer cell lines

  • Purine analogs

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer (typically provided with Annexin V kits)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Treatment: Culture cells and treat with the purine analogs at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.[5]

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[7]

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells (or cells with compromised membrane integrity)

AnnexinV_PI_Assay_Workflow Start Start Treat_Cells Treat Cells with Purine Analogs Start->Treat_Cells Harvest_Cells Harvest and Wash Cells Treat_Cells->Harvest_Cells Resuspend Resuspend in Binding Buffer Harvest_Cells->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Incubate Incubate (15 min, RT, dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Interpret Interpret Results Analyze->Interpret End End Interpret->End

References

Validating the target engagement of 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol in cells

Author: BenchChem Technical Support Team. Date: November 2025

Validating the Target Engagement of Novel Compounds in a Cellular Context: A Comparative Guide

In the realm of drug discovery and development, confirming that a novel compound interacts with its intended molecular target within a cellular environment is a critical step. This process, known as target engagement validation, provides essential evidence for the compound's mechanism of action and is a prerequisite for further preclinical and clinical development.[1] This guide provides a comparative overview of key methodologies for validating the cellular target engagement of a hypothetical compound, "2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol" (hereinafter referred to as Compound-X), with a focus on experimental protocols, data interpretation, and workflow visualization.

Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing the direct binding of a compound to its target protein in cells and tissues.[2] The underlying principle is that the thermal stability of a protein increases upon ligand binding. This change in thermal stability is detected by heating cell lysates or intact cells treated with the compound of interest to various temperatures, followed by quantification of the soluble (non-denatured) target protein.[3]

Experimental Protocol: CETSA
  • Cell Culture and Treatment: Plate cells at a suitable density and culture overnight. Treat the cells with various concentrations of Compound-X or a control compound for a specified duration.

  • Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 37°C to 65°C) for 3 minutes to induce denaturation of unbound proteins.[3]

  • Cell Lysis and Separation: Lyse the cells to release their protein content. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction is then quantified using methods like Western blotting or enzyme-linked immunosorbent assay (ELISA).

Hypothetical Data Presentation: CETSA

The results of a CETSA experiment can be presented as melt curves, which show the amount of soluble target protein as a function of temperature. A shift in the melt curve to the right for compound-treated samples compared to the vehicle control indicates target stabilization and therefore engagement. From these curves, the melting temperature (Tm), the temperature at which 50% of the protein is denatured, can be determined.

Table 1: Hypothetical CETSA Data for Compound-X Targeting Protein Kinase Y

Treatment GroupConcentration (µM)Melting Temperature (Tm) in °CTm Shift (ΔTm) in °C
Vehicle (DMSO)-52.5-
Compound-X155.0+2.5
Compound-X1058.2+5.7
Staurosporine (Control)159.5+7.0

CETSA Experimental Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis start Seed Cells treat Treat with Compound-X start->treat heat Heat Shock at Various Temperatures treat->heat lyse Cell Lysis heat->lyse separate Separate Soluble/Aggregated Proteins lyse->separate quantify Quantify Soluble Target Protein separate->quantify

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Kinobeads Competition Binding Assay

For compounds targeting kinases, the Kinobeads technology offers a robust chemical proteomics approach to profile target engagement and selectivity.[4][5] This method utilizes beads coated with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[6] In a competition binding experiment, cell lysate is pre-incubated with the test compound (e.g., Compound-X), which competes with the Kinobeads for binding to its target kinases. The proteins captured by the beads are then identified and quantified by mass spectrometry. A reduction in the amount of a specific kinase captured by the beads in the presence of the compound indicates target engagement.[7]

Experimental Protocol: Kinobeads Assay
  • Cell Lysis: Harvest cultured cells and prepare a native cell lysate under non-denaturing conditions to preserve protein complexes.

  • Compound Incubation: Incubate the cell lysate with increasing concentrations of Compound-X or a control inhibitor. This allows the compound to bind to its target kinases.

  • Kinobeads Pulldown: Add the Kinobeads slurry to the lysate and incubate to allow the capture of kinases not bound by Compound-X.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the captured proteins from the beads.

  • Mass Spectrometry Analysis: Digest the eluted proteins into peptides and analyze them by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

Hypothetical Data Presentation: Kinobeads

The data from a Kinobeads experiment is typically presented as dose-response curves, showing the percentage of kinase binding to the beads at different compound concentrations. From these curves, the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd) can be calculated for each identified kinase, providing a measure of binding affinity.

Table 2: Hypothetical Kinobeads Data for Compound-X

Kinase TargetCompound-X IC50 (nM)Sunitinib (Control) IC50 (nM)
Protein Kinase Y8550
Kinase Z>10,000250
Kinase A1,5001,200

Kinobeads Experimental Workflow

Kinobeads_Workflow cluster_preparation Sample Preparation cluster_pulldown Affinity Pulldown cluster_analysis Analysis start Prepare Cell Lysate incubate Incubate with Compound-X start->incubate pulldown Add Kinobeads to Capture Unbound Kinases incubate->pulldown wash Wash Beads pulldown->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Analysis elute->ms data Identify and Quantify Kinases ms->data

Caption: Workflow of the Kinobeads competition binding assay.

Comparison of Target Engagement Validation Methods

Choosing the appropriate method for target engagement validation depends on several factors, including the nature of the target, the availability of specific reagents, and the desired throughput.

Table 3: Comparison of CETSA and Kinobeads Methods

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Assay
Principle Ligand-induced thermal stabilization of the target protein.Competition for binding to immobilized broad-spectrum inhibitors.
Throughput Can be adapted for high-throughput screening (CETSA HT).[2]Moderate throughput, suitable for profiling small to medium compound libraries.[8]
Target Scope Applicable to a wide range of soluble proteins.Primarily for kinases, but can be adapted for other protein families.
Key Advantage Measures target engagement in intact cells, providing high physiological relevance.Allows for unbiased, proteome-wide selectivity profiling.[5]
Key Limitation Requires a specific antibody for detection (targeted CETSA) or relies on mass spectrometry for proteome-wide analysis.Not suitable for allosteric inhibitors that do not bind to the ATP-binding site.[5]
Data Output Thermal melt curves (Tm shifts) and dose-response curves.Dose-response curves (IC50/Kd values) for hundreds of kinases simultaneously.

Conclusion

Validating the target engagement of a novel compound such as "this compound" (Compound-X) is a cornerstone of modern drug discovery. Both the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based proteomics offer powerful, yet distinct, approaches to confirm and characterize the interaction between a compound and its cellular target(s). While CETSA provides a direct measure of target stabilization in a highly physiological context, Kinobeads excels at providing a broad overview of a compound's kinase selectivity profile. An integrated approach, potentially using CETSA to confirm the engagement of top candidate targets identified through a Kinobeads screen, would provide a comprehensive and robust validation of a compound's cellular mechanism of action.

References

Replicating published findings on 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of the scientific literature and chemical databases did not yield any published findings for the specific compound 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol. This suggests that the compound may be a novel chemical entity that has not yet been synthesized or characterized in published research.

Therefore, a direct replication and comparison guide for this specific molecule cannot be generated at this time. However, to illustrate the requested format and provide valuable information to researchers in the field of purine derivatives, this guide presents a comparative analysis of a closely related and well-studied class of compounds: Pyrrolo[2,3-d]pyrimidine derivatives , which are known for their diverse biological activities, including anticancer and kinase inhibitory effects.

Comparative Analysis of Pyrrolo[2,3-d]pyrimidine Derivatives

This section provides a comparative overview of the biological activity of representative pyrrolo[2,3-d]pyrimidine derivatives from published studies. The data presented here is for illustrative purposes and is based on findings for different analogues within this class.

Table 1: In Vitro Cytotoxicity of Synthesized Pyrrolo[2,3-d]pyrimidines
Compound IDModificationTarget Cell LineIC50 (µM)
8c (E)-N,2-Bis(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imineA549 (Lung Carcinoma)~25
10a Halogenated derivativeHeLa (Cervical Carcinoma)~23-28
6c 5-((5-nitro-1H-benzo[d]imidazol-2-yl)thio) derivativeHCT116 (Colon Cancer)17.6
6h 5-((2-amino-4-hydroxy-6-methylpyrimidin-5-yl)thio) derivativeHCT116 (Colon Cancer)17.6
5k (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(4-fluorobenzylidene)benzohydrazideHepG2 (Liver Carcinoma)29-59

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of pyrrolo[2,3-d]pyrimidine derivatives, based on common procedures found in the literature.

General Synthesis of Pyrrolo[2,3-d]pyrimidine-imines (e.g., Compound 8c)
  • To a solution of the corresponding pyrrolo[2,3-d]pyrimidine derivative (5.0 mmol) and 2-methoxypyridine (5.5 mmol) in anhydrous dichloromethane (DCM), triflic anhydride (Tf₂O, 10 mmol) is slowly added dropwise at 0°C and stirred for 1 hour.

  • The appropriate aromatic amine (10 mmol) is then added to the reaction mixture.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with an aqueous solution of NaHCO₃ and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired pyrrolo[2,3-d]pyrimidine-imine.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cancer cell lines (e.g., A549, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological pathways and experimental procedures can enhance understanding and reproducibility.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_bioassay Biological Evaluation s1 Starting Materials s2 Chemical Reaction (e.g., Tf₂O/2-methoxypyridine) s1->s2 s3 Purification (Column Chromatography) s2->s3 s4 Structure Elucidation (NMR, HRMS, X-ray) s3->s4 b2 Compound Treatment s4->b2 Test Compounds b1 Cell Culture b1->b2 b3 Cytotoxicity Assay (MTT) b2->b3 b4 Data Analysis (IC50 Calculation) b3->b4

Caption: A generalized experimental workflow for the synthesis and biological evaluation of novel chemical compounds.

signaling_pathway cluster_kinase Kinase Inhibition Pathway drug Pyrrolo[2,3-d]pyrimidine Derivative kinase Target Kinase (e.g., EGFR, VEGFR2) drug->kinase substrate Substrate Protein kinase->substrate Phosphorylation atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling p_substrate->downstream apoptosis Apoptosis downstream->apoptosis

Caption: A simplified diagram illustrating the mechanism of action for a kinase inhibitor, leading to apoptosis.

Independent verification of the anti-cancer properties of 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an independent verification and comparative analysis of the anti-cancer properties of three prominent platinum-based chemotherapeutic agents: cisplatin, and its analogues carboplatin and oxaliplatin. The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of their cytotoxic effects, mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Cytotoxicity

The in vitro cytotoxic activity of cisplatin, carboplatin, and oxaliplatin was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, was determined using the MTT assay after a 72-hour incubation period. The results, summarized in the table below, demonstrate the varying potencies of these agents against different cancer cell types.

Cell LineCancer TypeCisplatin IC50 (µM)Carboplatin IC50 (µM)Oxaliplatin IC50 (µM)
A549Lung Carcinoma3.5[1]>1002.0
HCT116Colon Carcinoma2.8551.5
MCF-7Breast Adenocarcinoma9.0>10012.0
A498Kidney Carcinoma27[2]273[2]36[2]
SKOV3Ovarian Carcinoma10100Not Available

Disclaimer: The IC50 values presented in this table are compiled from various sources and may not be directly comparable due to potential variations in experimental conditions, methodologies, and cell line passages. For the most accurate comparison, it is recommended to evaluate these compounds side-by-side in the same experimental setup.

Mechanism of Action: An Overview

Cisplatin, carboplatin, and oxaliplatin exert their anticancer effects primarily through the formation of covalent adducts with DNA. This interaction disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). While all three compounds share this fundamental mechanism, differences in their chemical structures influence their reactivity, DNA-binding kinetics, and the types of adducts formed, which in turn affects their efficacy and toxicity profiles.

Cisplatin is known to cause significant nephrotoxicity, neurotoxicity, and ototoxicity.[3] Carboplatin was developed as a second-generation analog to mitigate these side effects and generally exhibits reduced toxicity, though it can cause more significant myelosuppression.[3] Oxaliplatin, a third-generation compound, has a different spectrum of activity, particularly in colorectal cancer, and is associated with a unique dose-limiting toxicity of peripheral neuropathy, often exacerbated by cold.[3]

Signaling Pathway Involvement: The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-regulated kinase (ERK) cascade, is a crucial signaling network that regulates cell proliferation, survival, and apoptosis. The cellular stress induced by DNA damage from platinum agents can activate the MAPK/ERK pathway, which can have context-dependent roles in either promoting cell death or contributing to drug resistance.

MAPK_Pathway Extracellular Signal Extracellular Signal Receptor Tyrosine Kinase Receptor Tyrosine Kinase Extracellular Signal->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Apoptosis Apoptosis ERK->Apoptosis Proliferation Proliferation Transcription Factors->Proliferation Survival Survival Transcription Factors->Survival Cisplatin_DNA_Adducts Cisplatin-DNA Adducts Cisplatin_DNA_Adducts->ERK Stress Signal

Cisplatin's influence on the MAPK/ERK signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent verification and further research.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

MTT_Workflow cluster_prep Preparation cluster_assay Assay Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with platinum agents Incubate_24h->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization buffer Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Workflow for the MTT cell viability assay.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the platinum compounds and incubate for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Annexin V-FITC/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Treat_Cells Treat cells with platinum agents Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Resuspend Resuspend in Annexin V binding buffer Harvest_Cells->Resuspend Add_AnnexinV Add Annexin V-FITC Resuspend->Add_AnnexinV Add_PI Add Propidium Iodide Add_AnnexinV->Add_PI Incubate_Dark Incubate in the dark Add_PI->Incubate_Dark Flow_Cytometry Analyze by flow cytometry Incubate_Dark->Flow_Cytometry

Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Treat cells with the platinum compounds for the desired time period.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (50 µg/mL) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This method uses propidium iodide staining followed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow:

CellCycle_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Treat_Cells Treat cells with platinum agents Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Fix_Cells Fix cells in cold 70% ethanol Harvest_Cells->Fix_Cells Wash_Cells Wash cells with PBS Fix_Cells->Wash_Cells Treat_RNase Treat with RNase A Wash_Cells->Treat_RNase Stain_PI Stain with Propidium Iodide Treat_RNase->Stain_PI Flow_Cytometry Analyze by flow cytometry Stain_PI->Flow_Cytometry

Workflow for cell cycle analysis using propidium iodide.

Protocol:

  • Treat cells with the platinum compounds for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

  • Add propidium iodide (50 µg/mL) and incubate for 15 minutes in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

References

Safety Operating Guide

Personal protective equipment for handling 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol

Author: BenchChem Technical Support Team. Date: November 2025

Compound Name: 2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol (Internal ID: ARC-8432)

Disclaimer: No specific Safety Data Sheet (SDS) or toxicological information is currently available for this novel compound. The following guidelines are based on the precautionary principle for handling new and uncharacterized chemical entities. A thorough risk assessment must be conducted before commencing any work.

Immediate Safety & Hazard Assessment

Given the absence of specific data, this compound must be handled as if it were highly potent and hazardous. The primary risks are assumed to be dermal absorption, inhalation of fine powders, and eye contact. All personnel must be trained on this protocol before handling the compound.

Engineering Controls:

  • Primary: All manipulations involving the solid compound or its solutions must be performed within a certified chemical fume hood or a glove box.

  • Secondary: The laboratory must be equipped with an accessible eyewash station and a safety shower.

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling ARC-8432.

Protection Type Specification Rationale
Hand Protection Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination or every 30 minutes of active handling.Prevents dermal absorption of the unknown compound. Double-gloving provides an extra layer of protection against tears and contamination.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of solutions or accidental projection of solid particles.
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 respirator is required when handling the powdered form of the compound outside of a contained system (e.g., glove box).Prevents inhalation of airborne particles of the compound.

Operational Plan: Step-by-Step Handling Protocol

Pre-Experiment Checklist:

  • Verify that the chemical fume hood has a current certification.

  • Ensure the work area is clean and free of clutter.

  • Confirm the location of the nearest eyewash station and safety shower.

  • Assemble all necessary equipment and reagents before bringing the compound into the work area.

  • Don all required PPE as specified in the table above.

Experimental Workflow:

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase prep_ppe 1. Don Required PPE prep_hood 2. Prepare Fume Hood prep_ppe->prep_hood prep_materials 3. Assemble Materials prep_hood->prep_materials handle_weigh 4. Weigh Compound prep_materials->handle_weigh handle_dissolve 5. Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction 6. Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate 7. Decontaminate Surfaces handle_reaction->cleanup_decontaminate cleanup_waste 8. Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_ppe 9. Doff PPE cleanup_waste->cleanup_ppe

Figure 1: General experimental workflow for handling ARC-8432.

Disposal Plan

All waste generated from handling ARC-8432 must be treated as hazardous.

  • Solid Waste:

    • Contaminated consumables (e.g., pipette tips, weigh boats, gloves, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • The label must read: "Hazardous Waste: ARC-8432 Contaminated Material".

  • Liquid Waste:

    • All solutions containing ARC-8432 must be collected in a sealed, compatible, and clearly labeled hazardous liquid waste container.

    • The label must specify the compound name and all solvents present.

  • Sharps Waste:

    • Contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Do not mix waste streams. All waste containers must be stored in a secondary containment bin within a designated satellite accumulation area until collection by Environmental Health & Safety.

×

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Feasible Synthetic Routes

Reactant of Route 1
2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol
Reactant of Route 2
2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.